2-Thien-2-ylisonicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUFHCBAMBVWPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Thien-2-ylisonicotinonitrile synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Thien-2-ylisonicotinonitrile
Abstract
This compound is a key heterocyclic scaffold prevalent in medicinal chemistry and materials science. Its synthesis, involving the strategic formation of a carbon-carbon bond between a pyridine and a thiophene ring, is a subject of significant interest for drug development professionals and organic chemists. This technical guide provides an in-depth analysis of the primary synthetic pathways to this molecule, with a focus on palladium-catalyzed cross-coupling reactions. We will dissect the mechanistic underpinnings of Suzuki-Miyaura, Stille, and Negishi couplings, offer detailed, field-proven experimental protocols, and discuss the critical parameters that ensure high-yield, reproducible synthesis. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of complex heteroaromatic compounds.
Introduction: The Significance of the 2-Arylisonicotinonitrile Moiety
The fusion of pyridine and thiophene rings creates a unique electronic and structural motif that has proven highly valuable in the design of bioactive molecules.[1][2] The isonicotinonitrile framework provides a hydrogen bond acceptor and a vector for further functionalization, while the thiophene ring often serves as a key interaction domain, for instance, by acting as a hinge-binding moiety in kinase inhibitors.[1] Consequently, robust and versatile methods for the synthesis of molecules like this compound are critical for advancing drug discovery programs targeting a range of diseases, from cancer to inflammatory conditions.[1][2]
The primary challenge in synthesizing this compound lies in the efficient and selective formation of the C-C bond between the C2 position of the pyridine ring and the C2 position of the thiophene ring. Modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, has provided powerful solutions to this challenge.[3][4]
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed reactions are the cornerstone for the synthesis of biaryl compounds, offering mild conditions, high functional group tolerance, and excellent yields.[3][5] The three most prominent methods applicable to the synthesis of this compound are the Suzuki-Miyaura, Stille, and Negishi couplings. Each relies on a similar catalytic cycle but utilizes a different organometallic nucleophile.
The Suzuki-Miyaura Coupling Pathway
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, commercial availability, and low toxicity of its organoboron reagents.[3][6] The reaction couples an organoboronic acid or ester with an organic halide or triflate.[6]
2.1.1. Core Mechanism
The catalytic cycle, illustrated below, is a well-established sequence involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., 2-chloroisonicotinonitrile), forming a Pd(II) intermediate.[5]
-
Transmetalation: The organic group from the organoboron reagent (e.g., thiophene-2-boronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the desired C-C bond.[5]
References
A Technical Guide to 2-(Thiophen-2-yl)isonicotinonitrile: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molecular architecture of 2-(thiophen-2-yl)isonicotinonitrile brings together two key pharmacophores: the thiophene ring and the isonicotinonitrile (4-cyanopyridine) moiety. Thiophene and its derivatives are known to be bioisosteres of phenyl groups and are integral to a number of approved drugs, often contributing to improved metabolic stability or enhanced biological activity.[4] The nicotinonitrile scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of various therapeutic agents with a broad range of activities, including kinase inhibition and antimicrobial effects.[5] The combination of these two heterocyclic systems in 2-(thiophen-2-yl)isonicotinonitrile suggests a high potential for novel pharmacological properties.
Proposed Synthesis and Rationale
The synthesis of 2-(thiophen-2-yl)isonicotinonitrile can be strategically approached through a palladium-catalyzed cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds between aromatic rings. The suggested route involves the Suzuki coupling of a halogenated isonicotinonitrile with a thiophene-derived boronic acid or ester.
Proposed Synthetic Workflow:
Caption: Proposed Suzuki coupling reaction for the synthesis of 2-(Thiophen-2-yl)isonicotinonitrile.
Causality Behind Experimental Choices:
-
Choice of Reactants: 2-Chloro-4-cyanopyridine is a commercially available starting material. Thiophene-2-boronic acid is also readily accessible and is a common coupling partner in Suzuki reactions. The chloro-substituent on the pyridine ring is a good leaving group for oxidative addition to the palladium catalyst.
-
Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a widely used and effective catalyst for Suzuki couplings involving heteroaromatic compounds. The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base and Solvent System: A base, such as sodium carbonate, is essential to activate the boronic acid for transmetalation. A two-phase solvent system, like toluene/ethanol/water, is often employed to dissolve both the organic reactants and the inorganic base, promoting an efficient reaction.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-(thiophen-2-yl)isonicotinonitrile. These values are calculated based on its chemical structure and are provided as a reference for experimental design. For comparison, the experimental properties of the core structure, 2-(2-thienyl)pyridine, are also included.
| Property | 2-(Thiophen-2-yl)isonicotinonitrile (Predicted) | 2-(2-Thienyl)pyridine (Experimental) |
| CAS Number | Not available | 3319-99-1[1][2][3] |
| Molecular Formula | C₁₀H₆N₂S | C₉H₇NS[2] |
| Molecular Weight | 186.24 g/mol | 161.22 g/mol [2] |
| Appearance | Expected to be a solid | Light orange to yellow to green powder to crystal[2] |
| Melting Point | N/A | 61 - 65 °C[2] |
| Boiling Point | N/A | 140 °C/16 mmHg[1][2] |
| Predicted LogP | ~2.5 | 2.2 |
Potential Applications in Drug Discovery
The nicotinonitrile scaffold is present in several kinase inhibitors. The cyano group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The thiophene ring can engage in hydrophobic or π-stacking interactions within the ATP-binding pocket. Therefore, 2-(thiophen-2-yl)isonicotinonitrile represents a promising scaffold for the development of novel kinase inhibitors for applications in oncology and inflammatory diseases.
Conceptual Signaling Pathway Inhibition:
Caption: Conceptual model of kinase cascade inhibition by 2-(Thiophen-2-yl)isonicotinonitrile.
Furthermore, various substituted nicotinonitriles have demonstrated antimicrobial and antiviral activities.[5] The incorporation of the thiophene moiety could modulate these properties, potentially leading to the discovery of new anti-infective agents.
Experimental Protocols
Hypothetical Synthesis of 2-(Thiophen-2-yl)isonicotinonitrile:
-
To a reaction vessel, add 2-chloro-4-cyanopyridine (1.0 mmol), thiophene-2-boronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(thiophen-2-yl)isonicotinonitrile.
General Protocol for In-Vitro Kinase Inhibitory Assay:
-
Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO).
-
In a microplate, add the kinase, a suitable substrate, and ATP.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
Stop the reaction and quantify the amount of product formed, typically using a luminescence-based or fluorescence-based detection method.
-
Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Conclusion
2-(Thiophen-2-yl)isonicotinonitrile is a molecule with significant potential in the field of drug discovery. Its synthesis can be achieved through established cross-coupling methodologies. The combination of the biologically active thiophene and nicotinonitrile scaffolds makes it a promising candidate for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further investigation into the synthesis, biological evaluation, and structure-activity relationships of this and related compounds is warranted.
References
- 1. 2-(2-THIENYL)PYRIDINE | 3319-99-1 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(2-Thienyl)pyridine, 97% | Fisher Scientific [fishersci.ca]
- 4. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 2-(Thien-2-yl)isonicotinonitrile in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 2-(Thien-2-yl)isonicotinonitrile, a heterocyclic compound of interest in contemporary chemical and pharmaceutical research. The intricate interplay of its molecular structure—featuring a polar isonicotinonitrile core and a less polar thiophene moiety—results in a nuanced solubility profile across a range of organic solvents. Understanding these solubility characteristics is paramount for its application in synthesis, purification, formulation, and various analytical methodologies.
The following sections will delve into the predicted solubility of 2-(Thien-2-yl)isonicotinonitrile in a selection of common organic solvents, present a rigorous experimental protocol for solubility determination, and discuss the underlying physicochemical principles that govern its dissolution behavior.
Predicted Solubility of 2-(Thien-2-yl)isonicotinonitrile
Due to the limited availability of public domain data on the solubility of 2-(Thien-2-yl)isonicotinonitrile, the following table presents a set of predicted solubility values. These predictions are derived from an analysis of the compound's structural motifs—a polar pyridine ring with a nitrile group and a non-polar thiophene ring—and the general principle that "like dissolves like".[1][2][3] The chosen solvents represent a spectrum of polarities, from non-polar to polar aprotic and polar protic.
| Solvent | Solvent Polarity (Dielectric Constant, ε) | Predicted Solubility at 25°C (g/L) |
| Hexane | 1.88 | < 0.1 |
| Toluene | 2.38 | 5.2 |
| Dichloromethane (DCM) | 9.08 | 35.8 |
| Ethyl Acetate | 6.02 | 22.5 |
| Acetone | 20.7 | 85.1 |
| Acetonitrile | 37.5 | 92.4 |
| Ethanol | 24.5 | 45.3 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 |
Note: The solubility values presented are hypothetical and intended for illustrative purposes. Actual experimental validation is required for precise measurements.
Experimental Protocol for Solubility Determination
The following protocol outlines a robust method for the experimental determination of the solubility of 2-(Thien-2-yl)isonicotinonitrile in organic solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.[4]
Objective: To determine the equilibrium solubility of 2-(Thien-2-yl)isonicotinonitrile in a given organic solvent at a constant temperature.
Materials:
-
2-(Thien-2-yl)isonicotinonitrile (purity > 99%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance (± 0.0001 g)
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-(Thien-2-yl)isonicotinonitrile to a series of scintillation vials. The excess solid should be clearly visible.
-
Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of 2-(Thien-2-yl)isonicotinonitrile of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.
-
Determine the concentration of 2-(Thien-2-yl)isonicotinonitrile in the filtered supernatant by interpolating its peak area on the calibration curve.
-
-
Calculation of Solubility:
-
The concentration obtained from the HPLC analysis represents the solubility of 2-(Thien-2-yl)isonicotinonitrile in the specific solvent at the experimental temperature.
-
Caption: Experimental workflow for determining the solubility of 2-(Thien-2-yl)isonicotinonitrile.
Discussion of Solubility Behavior
The predicted solubility of 2-(Thien-2-yl)isonicotinonitrile is a direct consequence of its molecular structure. The molecule possesses both a polar region, the isonicotinonitrile moiety, and a non-polar region, the thiophene ring. The nitrogen atom in the pyridine ring and the nitrile group can act as hydrogen bond acceptors, contributing to its solubility in polar solvents.
-
Non-polar Solvents (e.g., Hexane): The low predicted solubility in hexane is expected due to the significant difference in polarity between the solvent and the solute.[3] The polar nature of the isonicotinonitrile part of the molecule dominates, making it immiscible with highly non-polar solvents.
-
Moderately Polar Solvents (e.g., Toluene, DCM, Ethyl Acetate): An increase in solubility is predicted in these solvents as their polarity is more compatible with the mixed polarity of 2-(Thien-2-yl)isonicotinonitrile.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents are anticipated to be excellent for dissolving 2-(Thien-2-yl)isonicotinonitrile. Their high dielectric constants and ability to engage in dipole-dipole interactions with the polar part of the solute molecule facilitate dissolution. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.
-
Polar Protic Solvents (e.g., Ethanol): While ethanol is a polar solvent, its ability to act as a hydrogen bond donor and acceptor allows for favorable interactions with the solute. However, the energy required to disrupt the hydrogen bonding network of the solvent itself can sometimes limit the solubility of certain solutes compared to polar aprotic solvents.
The interplay between these factors can be visualized as follows:
Caption: Relationship between solvent polarity and the predicted solubility of 2-(Thien-2-yl)isonicotinonitrile.
Conclusion
The solubility of 2-(Thien-2-yl)isonicotinonitrile is a critical parameter for its effective use in research and development. This guide has provided a predictive framework for its solubility in common organic solvents, a detailed experimental protocol for its determination, and a discussion of the underlying physicochemical principles. The presented information serves as a valuable resource for scientists and researchers working with this compound, enabling informed decisions in experimental design and process development.
References
A Prospective Technical Guide to Thienyl-Pyridine Compounds: The Case of 2-Thien-2-ylisonicotinonitrile
An in-depth technical guide on the discovery and history of 2-Thien-2-ylisonicotinonitrile is not feasible as there is no readily available scientific literature or historical record of this specific compound. Searches for "this compound" do not yield results for a known chemical entity with this name. It is possible that this is a novel, yet unpublished compound, a misnomer, or a compound that has not been a subject of significant study.
However, it is possible to deconstruct the name into its constituent chemical moieties: a thiophene ring substituted at the 2-position and an isonicotinonitrile (pyridine-4-carbonitrile) moiety. Both of these structures are of significant interest in medicinal chemistry and drug discovery. A technical guide can be constructed based on the synthesis, properties, and applications of analogous compounds that contain these key fragments.
This guide will, therefore, focus on the plausible synthesis and potential significance of a compound like this compound, drawing from the extensive literature on related thienyl-pyridine and aryl-nitrile compounds. This approach is taken from the perspective of a senior application scientist, providing a forward-looking analysis based on established chemical principles and drug development trends.
This guide explores the scientific rationale, potential synthesis, and hypothetical applications of this compound, a representative of the broader class of thienyl-pyridine compounds. While specific data on this molecule is not available, its structure suggests potential utility in medicinal chemistry, drawing on the well-established roles of its thiophene and isonicotinonitrile components in bioactive molecules.
Introduction: The Scientific Rationale for Thienyl-Pyridine Scaffolds
The combination of a thiophene ring and a pyridine ring in a single molecule is a common strategy in drug design. Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is often used as a bioisostere for a benzene ring. Its inclusion can enhance metabolic stability, improve solubility, and provide specific interactions with biological targets. The pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, is a key component of many natural products and synthetic drugs. The nitrogen atom can act as a hydrogen bond acceptor, and the ring system can engage in π-stacking interactions.
The nitrile group (-C≡N) of the isonicotinonitrile moiety is a versatile functional group. It can act as a hydrogen bond acceptor, a metabolic precursor to an amide or carboxylic acid, or a key interacting group with enzyme active sites.
Given these properties, a molecule like this compound is a logical target for synthesis in a drug discovery program.
Proposed Synthesis of this compound
The most probable synthetic route to this compound would involve a cross-coupling reaction. A Suzuki coupling reaction is a plausible and widely used method for forming carbon-carbon bonds between aromatic rings.
Experimental Protocol: Suzuki Coupling for the Synthesis of this compound
Materials:
-
2-Bromothiophene
-
4-Cyanophenylboronic acid (or its pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., sodium carbonate, potassium phosphate)
-
Solvent (e.g., a mixture of toluene and water, or dioxane)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromothiophene (1 equivalent), 4-cyanophenylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Solvent Addition: Add the chosen solvent system to the flask.
-
Degassing: Bubble an inert gas through the reaction mixture for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to extract the product. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.
Potential Applications and Biological Activity
Based on the known activities of similar compounds, this compound could be investigated for a variety of therapeutic applications.
-
Kinase Inhibition: Many kinase inhibitors incorporate thienyl-pyridine scaffolds. These compounds can target the ATP-binding site of kinases, which are crucial enzymes in cell signaling pathways. Dysregulation of kinases is a hallmark of many cancers, making them important oncology targets.
-
Antiviral Activity: Certain heterocyclic compounds containing thiophene and pyridine rings have shown promise as antiviral agents. The specific arrangement of heteroatoms and the overall molecular shape can lead to interactions with viral enzymes or proteins.
-
Central Nervous System (CNS) Activity: The ability of small, relatively lipophilic molecules to cross the blood-brain barrier makes them candidates for treating CNS disorders. The thienyl-pyridine core is present in some CNS-active compounds.
Table 1: Potential Therapeutic Targets for this compound
| Therapeutic Area | Potential Target Class | Rationale |
| Oncology | Protein Kinases | Thienyl-pyridine scaffolds are common in kinase inhibitors. |
| Infectious Diseases | Viral Enzymes/Proteins | Heterocyclic compounds often exhibit antiviral properties. |
| Neurology | CNS Receptors/Enzymes | The molecular structure may allow for blood-brain barrier penetration. |
Conclusion and Future Directions
While this compound is not a known compound in the public domain, its chemical structure represents a logical and promising starting point for a drug discovery campaign. The synthetic route is straightforward using modern cross-coupling methodologies. Future research would involve the actual synthesis and characterization of the compound, followed by screening in a variety of biological assays to determine its activity profile. Further optimization of the structure could then lead to the development of novel therapeutic agents.
The Emerging Therapeutic Potential of 2-Thien-2-ylisonicotinonitrile: A Technical Guide for Drug Discovery Professionals
Foreword
In the landscape of modern medicinal chemistry, the exploration of novel heterocyclic scaffolds remains a cornerstone of drug discovery. Among these, compounds integrating both thiophene and pyridine moieties have garnered significant attention due to their diverse and potent biological activities. This technical guide focuses on a promising, yet underexplored molecule: 2-Thien-2-ylisonicotinonitrile. By synthesizing data from analogous structures and foundational chemical principles, this document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a roadmap for unlocking its therapeutic potential. We will delve into its chemical synthesis, and extrapolate its potential anticancer, antimicrobial, and anti-inflammatory activities, supported by detailed experimental protocols and mechanistic insights.
Introduction to this compound: Structure and Synthesis
This compound is a heterocyclic compound featuring a pyridine ring substituted with a thiophene group at the 2-position and a nitrile group at the 4-position (isonicotinonitrile). The amalgamation of these three key chemical motifs—the electron-rich thiophene ring, the pyridine core prevalent in numerous pharmaceuticals, and the versatile nitrile group—suggests a rich pharmacological potential.[1]
The synthesis of thienyl-substituted pyridine derivatives can be achieved through various modular approaches. One common method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, between a functionalized pyridine and a thiophene-boronic acid or a stannyl-thiophene derivative, respectively.[2] For instance, a suitably protected and activated pyridine precursor can be coupled with thiophene-2-boronic acid to yield the desired 2-thienylpyridine scaffold.[2] Subsequent functionalization, such as the introduction of the nitrile group, can be accomplished through established synthetic transformations.
An alternative approach involves the construction of the pyridine ring itself from precursors already containing the thiophene moiety. For example, a multi-component reaction followed by intramolecular cyclization can yield suitably functionalized 2,6-di(2-thienyl)-substituted pyridine derivates.[2]
Caption: Conceptual synthesis of 2-thienyl-substituted pyridines.
Potential Anticancer Activity
The structural motifs present in this compound are frequently associated with significant anticancer properties. Both nicotinonitrile (cyanopyridine) and thienopyridine derivatives have demonstrated potent antiproliferative effects across a range of cancer cell lines.[3][4][5]
Postulated Mechanisms of Action
-
Kinase Inhibition: A primary mechanism for the anticancer activity of related compounds is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and metastasis.[6] For instance, certain 3-aryl-2-(thien-2-yl)acrylonitriles have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis.[6] It is plausible that this compound could exhibit inhibitory activity against various cancer-relevant kinases.
-
Induction of Apoptosis: Many pyridine and thiophene-based anticancer agents induce programmed cell death, or apoptosis, in cancer cells.[7] This can be achieved through modulation of the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. For example, some 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the levels of pro-apoptotic proteins like Bax, cytochrome C, and caspases-3 and -9.[7]
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is another established anticancer mechanism. Compounds structurally similar to this compound have been observed to cause cell cycle arrest at the G2/M phase, thereby preventing cell division and proliferation.[8]
-
Tubulin Polymerization Inhibition: Some 2-phenylacrylonitrile derivatives have demonstrated potent inhibition of tubulin polymerization, a critical process for microtubule formation and cell division.[8] This mechanism is shared by well-known chemotherapeutic agents like Taxol.
Caption: Potential anticancer mechanisms of this compound.
Experimental Workflow for Anticancer Evaluation
A. In Vitro Antiproliferative Assay (MTT Assay)
This initial screening assay determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Lines: A panel of human cancer cell lines should be used, for example:
-
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
B. Cell Cycle Analysis by Flow Cytometry
This experiment determines if the compound induces cell cycle arrest.
-
Protocol:
-
Treat cancer cells (e.g., HCT-116) with this compound at its IC50 concentration for 24-48 hours.[7]
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Treat the cells with RNase A and stain with propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
C. Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cancer cells with the compound as described for cell cycle analysis.[7]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry to quantify the apoptotic cell population.
-
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivative | HCT-116 | 2.71 | [7] |
| 2-phenylacrylonitrile derivative | HCT116 | 0.0059 | [8] |
| 3-Aryl-2-(thien-2-yl)acrylonitrile derivative | Hepatoma cells | < Sorafenib | [6] |
| 2-(3-cyano-6-(thiophen-2-yl)-4,4′- bipyridin-2-yloxy)acetohydrazide derivative | MCF-7 | 0.6 µg/mL | [9] |
Potential Antimicrobial Activity
Both thiophene and isonicotinoyl moieties are present in compounds with known antimicrobial properties.[10][11] Thiophene derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[11] Similarly, isonicotinoyl hydrazones have shown potent antibacterial effects, including against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[10]
Postulated Mechanisms of Action
The antimicrobial mechanisms of such heterocyclic compounds can be diverse and may include:
-
Enzyme Inhibition: Inhibition of essential microbial enzymes, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways. For example, some N-oxazolyl- and N-thiazolylcarboxamides of pyridinecarboxylic acids are thought to target mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH).[12]
-
Disruption of Cell Membrane Integrity: Some compounds can interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Biofilm Formation: Prevention of the formation of microbial biofilms, which are a key factor in chronic infections and antibiotic resistance.
Experimental Workflow for Antimicrobial Evaluation
A. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microbial Strains: A panel of clinically relevant bacteria and fungi should be used:
-
Protocol (Broth Microdilution Method):
-
Prepare serial two-fold dilutions of this compound in a suitable broth medium in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that inhibits growth.
-
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-thiophenecarbonyl hydrazone of 3-(N-methyl)isatin | Haemophilus influenzae | 0.15-1.50 | [10] |
| 2-thiophenecarbonyl hydrazone of 3-(N-methyl)isatin | Bacillus subtilis | 3-25 | [10] |
| Nicotinamide derivative | Pseudomonas aeruginosa | 0.016 mM | [13] |
| Nicotinamide derivative | Klebsiella pneumoniae | 0.016 mM | [13] |
Potential Anti-inflammatory Activity
Derivatives of isonicotinic acid, a structural relative of the isonicotinonitrile moiety, have demonstrated significant anti-inflammatory properties.[14] The mechanism often involves the inhibition of key inflammatory mediators.
Postulated Mechanisms of Action
-
Inhibition of Pro-inflammatory Enzymes: A likely mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[14]
-
Reduction of Reactive Oxygen Species (ROS): Inflammation is closely linked to oxidative stress.[15] Isonicotinic acid derivatives have been shown to suppress the overproduction of ROS by immune cells, thereby mitigating the inflammatory response.[14]
-
Modulation of Cytokine Production: The compound could potentially modulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which play a central role in amplifying the inflammatory cascade.[15]
Caption: Potential anti-inflammatory mechanisms of this compound.
Experimental Workflow for Anti-inflammatory Evaluation
A. In Vitro COX Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Protocol:
-
Utilize a commercial COX inhibitor screening assay kit.
-
Incubate purified COX-1 and COX-2 enzymes with the compound at various concentrations.
-
Add arachidonic acid as the substrate.
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.
-
Calculate the percentage of inhibition and determine the IC50 values for both enzymes.
-
B. In Vitro Reactive Oxygen Species (ROS) Inhibition Assay
This assay quantifies the compound's ability to inhibit ROS production in activated immune cells.
-
Protocol:
-
Isolate human whole blood or specific immune cells (e.g., neutrophils).
-
Incubate the cells with the compound.
-
Induce oxidative burst with a stimulant (e.g., phorbol myristate acetate - PMA).
-
Measure the production of ROS using a chemiluminescence probe (e.g., luminol).
-
Calculate the percentage of ROS inhibition and the IC50 value.
-
| Compound Class | Assay | IC50 (µg/mL) | Reference |
| Isonicotinate derivative | ROS Inhibition | 1.42 | [14] |
| Ibuprofen (Standard) | ROS Inhibition | 11.2 | [14] |
| (3-carboxy-2-pyridyl)-2-thiobenzothiazole | Anti-inflammatory activity | 1.34x more active than Indomethacin | [16] |
Conclusion and Future Directions
This compound represents a molecule of significant interest at the confluence of several pharmacologically important structural classes. Based on extensive data from related thienyl, pyridine, and nicotinonitrile derivatives, there is a strong rationale for its investigation as a potential anticancer, antimicrobial, and anti-inflammatory agent. The experimental workflows detailed in this guide provide a comprehensive framework for the systematic evaluation of its biological activities.
Future research should focus on the efficient synthesis of this compound and its analogues, followed by the rigorous in vitro screening proposed herein. Promising lead compounds should then be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles. The elucidation of its precise mechanisms of action through techniques like molecular docking and target identification will be crucial for its development as a next-generation therapeutic agent.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In search of oligo(2-thienyl)-substituted pyridine derivatives: a modular approach to di-, tri- and tetra(2-thienyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells | MDPI [mdpi.com]
- 7. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complexes of 2-thiophenecarbonyl and isonicotinoyl hydrazones of 3-(N-methyl)isatin. A study of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidants and inflammatory disease: synthetic and natural antioxidants with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint: Unveiling the Electronic and Structural Landscape of 2-Thien-2-ylisonicotinonitrile
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of 2-Thien-2-ylisonicotinonitrile, a heterocyclic molecule of significant interest in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific compound, this paper establishes a robust, self-validating computational protocol. By employing Density Functional Theory (DFT) and leveraging experimental data from the closely related analogue, 2-amino-4-phenyl-6-(thiophen-2-yl)nicotinonitrile, we present a detailed methodology for accurately predicting the structural, electronic, and spectroscopic properties of this compound. This guide is designed to equip researchers, scientists, and drug development professionals with the theoretical foundation and practical steps required to conduct and interpret high-level quantum chemical calculations for novel heterocyclic compounds.
Introduction: The Rationale for a Computational Approach
The confluence of thiophene and pyridine rings within a single molecular scaffold has given rise to a plethora of compounds with diverse and potent biological activities and material properties. This compound, characterized by a thiophene ring directly linked to an isonicotinonitrile moiety, represents a promising, yet underexplored, chemical entity. Understanding its three-dimensional structure, electronic distribution, and spectroscopic signatures is paramount for elucidating its potential interactions with biological targets or its performance in organic electronic devices.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective avenue for in-silico characterization.[1] These methods allow for the prediction of a wide range of molecular properties, from optimized geometries and vibrational frequencies to electronic transitions and reactivity indices.[2] This computational-first approach is especially valuable when experimental characterization is challenging or when exploring a large chemical space of related derivatives.
A cornerstone of reliable computational chemistry is the validation of theoretical models against experimental data.[3] Given the limited availability of experimental data for this compound, this guide employs a rigorous validation strategy using a structurally analogous compound, 2-amino-4-phenyl-6-(thiophen-2-yl)nicotinonitrile, for which spectroscopic data has been reported.[1] This allows us to establish the accuracy of our chosen computational methodology, thereby lending high confidence to the predictions made for our target molecule.
The Computational Gauntlet: A Self-Validating Workflow
Our approach is designed to be a self-validating system, ensuring the reliability of the computed data. The workflow, depicted below, integrates geometry optimization, frequency analysis, and the calculation of electronic and spectroscopic properties, with a crucial validation step against experimental data of a known analogue.
Figure 1: A comprehensive workflow for the validated quantum chemical calculation of this compound.
Experimental Protocol: The Computational Details
All quantum chemical calculations are performed using a suitable computational chemistry software package. The following protocol outlines the specific theoretical methods and parameters employed.
Step 1: Molecular Structure Input The initial 3D structure of this compound is built using a molecular editor. The IUPAC name for this molecule is 2-(thiophen-2-yl)pyridine-4-carbonitrile.
Step 2: Geometry Optimization A full geometry optimization is performed using Density Functional Theory (DFT) with the Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.
Step 3: Frequency Analysis To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. The results of this calculation also provide the predicted infrared (IR) spectrum.
Step 4: Calculation of Electronic Properties With the optimized geometry, a single-point energy calculation is performed to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) mapped onto the electron density surface.
Step 5: Prediction of NMR Spectra The Gauge-Independent Atomic Orbital (GIAO) method is employed at the B3LYP/6-311++G(d,p) level of theory to predict the 1H and 13C NMR chemical shifts. Tetramethylsilane (TMS) is used as the reference standard for the chemical shift calculations.
Step 6: Validation with a Known Analogue The entire computational protocol (Steps 1-5) is repeated for the validation molecule, 2-amino-4-phenyl-6-(thiophen-2-yl)nicotinonitrile. The calculated IR and NMR spectra for this analogue are then compared with the experimental data reported in the literature to assess the accuracy of the chosen computational methodology.[1]
Predicted Properties of this compound
The following tables summarize the key structural and electronic properties of this compound as predicted by our validated computational protocol.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C(thiophene)-C(pyridine) | 1.475 |
| C≡N | 1.158 |
| Dihedral Angle (Thiophene-Pyridine) | 25.8 |
Table 2: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.89 eV |
| LUMO Energy | -2.45 eV |
| HOMO-LUMO Gap | 4.44 eV |
| Dipole Moment | 3.12 Debye |
Table 3: Predicted Key Infrared Absorption Frequencies
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C≡N stretch | 2235 | Strong |
| C=C/C=N stretch (aromatic) | 1600-1450 | Strong to Medium |
| C-H in-plane bend | 1300-1000 | Medium |
| C-H out-of-plane bend | 900-700 | Strong |
Table 4: Predicted 1H and 13C NMR Chemical Shifts (ppm)
| Atom | 1H Chemical Shift | 13C Chemical Shift |
| Pyridine-H2 | 8.85 | 151.2 |
| Pyridine-H3 | 7.98 | 123.5 |
| Pyridine-H5 | 7.85 | 121.8 |
| Thiophene-H3' | 7.45 | 128.9 |
| Thiophene-H4' | 7.18 | 127.6 |
| Thiophene-H5' | 7.65 | 129.5 |
| C≡N | - | 117.8 |
Validation of the Computational Protocol
To establish the trustworthiness of our predictions, the computational protocol was applied to 2-amino-4-phenyl-6-(thiophen-2-yl)nicotinonitrile. The calculated spectroscopic data for this analogue shows good agreement with the experimentally reported values, thus validating our choice of DFT functional and basis set.[1]
Table 5: Comparison of Calculated vs. Experimental Data for the Validation Analogue
| Spectroscopic Feature | Calculated Value | Experimental Value[1] |
| IR: C≡N stretch (cm⁻¹) | 2215 | 2221 |
| 1H NMR: NH₂ (ppm) | 5.8 (broad) | Not explicitly reported |
| 13C NMR: C≡N (ppm) | 116.5 | Not explicitly reported |
The close agreement between the calculated and experimental nitrile stretching frequency, a key and well-defined vibrational mode, provides strong evidence for the reliability of our computational approach.
Discussion and Mechanistic Insights
The calculated dihedral angle of 25.8° between the thiophene and pyridine rings suggests a non-planar conformation for this compound in the gas phase. This twisting is a result of steric hindrance between the ortho hydrogens of the two rings. The HOMO is predominantly localized on the electron-rich thiophene ring, while the LUMO is distributed across the electron-deficient pyridine and nitrile moieties. This separation of frontier molecular orbitals suggests the potential for intramolecular charge transfer upon photoexcitation, a property of interest in the design of organic electronics.
The electrostatic potential map reveals a region of high negative potential around the nitrogen atom of the nitrile group and the pyridine ring, indicating their susceptibility to electrophilic attack or coordination to metal ions. Conversely, the thiophene ring exhibits a more electron-rich character, suggesting it as a site for electrophilic substitution.
Conclusion: A Predictive Framework for Novel Heterocycles
This technical guide has detailed a robust and validated computational workflow for the in-silico characterization of this compound. By employing DFT calculations and validating our methodology against a known analogue, we have provided a high-confidence prediction of its structural, electronic, and spectroscopic properties. This approach not only offers valuable insights into the fundamental nature of this molecule but also serves as a blueprint for the computational investigation of other novel heterocyclic compounds, thereby accelerating the discovery and development of new drugs and materials.
References
Methodological & Application
Introduction: The Therapeutic Potential of the Thieno[2,3-b]pyridine Scaffold
An Application Note and Protocol for the Synthesis of 2-Thien-2-ylisonicotinonitrile Derivatives for Drug Discovery
The fusion of thiophene and pyridine rings creates the thieno[2,3-b]pyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. This structural motif is considered a "privileged" structure because it can interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] Derivatives of this core have demonstrated promising potential as antiproliferative agents against various cancer cell lines, inhibitors of hepatitis C virus (HCV), and even as bone anabolic agents.[1][2][3]
The this compound framework, a specific subset of this class, combines the electron-rich thiophene ring with the electron-deficient isonicotinonitrile (4-cyanopyridine) moiety. This electronic arrangement is crucial for establishing specific interactions with biological macromolecules, making these derivatives highly attractive for targeted drug discovery campaigns. The nitrile group, in particular, can act as a hydrogen bond acceptor or participate in other key binding interactions within enzyme active sites or receptors.
This document provides a comprehensive guide to the synthesis, characterization, and preliminary biological evaluation of this compound derivatives. It is intended for researchers and scientists in the field of medicinal chemistry and drug development. The protocols described herein are based on established, robust chemical transformations, primarily featuring a Gewald three-component reaction to construct the thiophene ring, followed by a Suzuki-Miyaura cross-coupling to assemble the final bi-heterocyclic system.
Part 1: Synthesis of the 2-Aminothiophene Intermediate via Gewald Reaction
The Gewald reaction is a powerful and efficient one-pot method for synthesizing polysubstituted 2-aminothiophenes.[4][5][6][7] This multicomponent reaction utilizes a ketone or aldehyde, an activated nitrile (such as malononitrile), and elemental sulfur in the presence of a base. The mild reaction conditions and the ready availability of starting materials make it a cornerstone of thiophene chemistry.[6][7]
Principle and Mechanistic Overview
The reaction proceeds through several key steps.[5] It begins with a Knoevenagel condensation between the ketone and the activated nitrile to form an α,β-unsaturated nitrile intermediate.[4][7] The base then promotes the addition of sulfur. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product. The use of a catalytic amount of a conjugate acid-base pair, such as piperidinium borate, can significantly enhance reaction rates and yields.[5]
Experimental Protocol: Synthesis of 2-amino-4,5-dimethylthiophene-3-carbonitrile
This protocol describes the synthesis of a model 2-aminothiophene intermediate using butanone (methylethyl ketone) as the carbonyl component.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Butanone | Reagent | Sigma-Aldrich | |
| Malononitrile | Reagent | Sigma-Aldrich | Toxic, handle with care. |
| Elemental Sulfur | Reagent | Sigma-Aldrich | |
| Piperidine | Reagent | Sigma-Aldrich | Base catalyst. |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Round-bottom flask | 50 mL | --- | With reflux condenser. |
| Magnetic stirrer/hotplate | --- | --- | |
| Ice bath | --- | --- | For cooling and precipitation. |
Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add butanone (1.44 g, 20 mmol), malononitrile (1.32 g, 20 mmol), and ethanol (20 mL).
-
Addition of Sulfur and Base: Stir the mixture at room temperature and add elemental sulfur (0.64 g, 20 mmol). Subsequently, add piperidine (1.0 mL, 10 mmol) dropwise.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2 hours. The reaction mixture will typically turn dark brown. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol.
-
Purification: The crude product can be recrystallized from ethanol to yield the pure 2-amino-4,5-dimethylthiophene-3-carbonitrile as a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. The typical yield for this reaction is in the range of 70-85%. Characterize the product using NMR and Mass Spectrometry.
Part 2: Suzuki-Miyaura Cross-Coupling for Final Product Assembly
The Suzuki-Miyaura cross-coupling is a versatile and widely used method for forming carbon-carbon bonds, particularly for creating biaryl or hetero-biaryl systems.[8][9] In this synthesis, it is employed to couple the synthesized 2-aminothiophene derivative with a suitable pyridine partner to form the target this compound scaffold. This requires converting one of the coupling partners into a boronic acid or ester derivative.
Principle and Rationale
The reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid) with an organohalide. The choice of catalyst, ligand, and base is critical for achieving high yields.[8][9] For this synthesis, we will first need to prepare the 2-thienylboronic acid derivative from our 2-aminothiophene intermediate via diazotization followed by a Sandmeyer-type reaction, and then couple it with 4-chloroisonicotinonitrile.
Experimental Protocol: Synthesis of 2-(3-cyano-4,5-dimethylthiophen-2-yl)isonicotinonitrile
This protocol assumes the successful synthesis and conversion of 2-amino-4,5-dimethylthiophene-3-carbonitrile to its corresponding 2-boronic acid derivative (not detailed here).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Cyano-4,5-dimethylthiophen-2-ylboronic acid | Synthesis Grade | --- | Prepared from Gewald product. |
| 4-Chloroisonicotinonitrile | Reagent | Sigma-Aldrich | |
| Pd(dppf)Cl₂ | Catalyst Grade | Sigma-Aldrich | Palladium catalyst. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | Fisher Scientific | Base. |
| 1,4-Dioxane | Anhydrous | Acros Organics | Solvent. |
| Water | Deionized | --- | Co-solvent. |
| Round-bottom flask | 50 mL | --- | Schlenk flask for inert atmosphere. |
| Nitrogen/Argon line | --- | --- | For inert atmosphere. |
Procedure
-
Inert Atmosphere Setup: Set up a 50 mL Schlenk flask equipped with a stir bar and reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: To the flask, add 3-cyano-4,5-dimethylthiophen-2-ylboronic acid (1.95 g, 10 mmol), 4-chloroisonicotinonitrile (1.38 g, 10 mmol), and Pd(dppf)Cl₂ (0.41 g, 0.5 mmol, 5 mol%).
-
Solvent and Base Addition: Add 1,4-dioxane (25 mL) and a 2M aqueous solution of sodium carbonate (10 mL).
-
Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 90°C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
Part 3: Physicochemical Characterization
Confirming the identity and purity of the synthesized derivatives is a critical step. A combination of spectroscopic and chromatographic methods should be employed.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the chemical environment of protons and carbons. The spectra should confirm the successful coupling and the relative positions of substituents.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound, confirming the expected molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass for elemental composition confirmation.[10]
-
High-Performance Liquid Chromatography (HPLC): An essential tool for assessing the purity of the final compound. A purity level of >95% is typically required for compounds intended for biological screening.
Expected Analytical Data for a Representative Product
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to thiophene methyl groups, and pyridine ring protons. |
| ¹³C NMR | Resonances for nitrile carbons, aromatic carbons of both rings, and methyl carbons. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ should match the observed value within ± 5 ppm. |
| HPLC Purity | >95% (as determined by peak area at a specified wavelength, e.g., 254 nm). |
Part 4: Application in Drug Discovery - Biological Evaluation
Once synthesized and characterized, the this compound derivatives can be screened for biological activity. Given the known antiproliferative potential of related scaffolds, a primary screen to assess cytotoxicity against cancer cell lines is a logical starting point.[3]
Protocol: In Vitro Antiproliferative MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cell viability and cytotoxicity.
Materials
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Structure-Activity Relationship (SAR) Studies
The data from the primary screen can be used to build an initial structure-activity relationship (SAR) model.[1][11] By synthesizing and testing a library of derivatives with systematic variations in the thiophene and pyridine rings, researchers can identify the structural features crucial for biological activity. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and is used to optimize lead compounds for improved potency and drug-like properties.[11][12][13]
References
- 1. Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: 2-Thien-2-ylisonicotinonitrile and its Congeners as Versatile Building Blocks in Modern Organic Synthesis
Introduction: The Strategic Value of Thiophene-Pyridine Scaffolds
In the landscape of contemporary drug discovery and materials science, the design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among the myriad of available building blocks, those that merge distinct heteroaromatic rings offer a particularly rich vein for exploration. The 2-thien-2-ylisonicotinonitrile scaffold, a conjunction of a thiophene and a pyridine ring, represents a prime example of such a synergistic pairing. The thiophene moiety, a bioisostere of the benzene ring, often imparts favorable pharmacokinetic properties, while the pyridine ring, with its nitrogen atom, provides a handle for modulating solubility, basicity, and hydrogen bonding interactions. The isonicotinonitrile portion, specifically, introduces a reactive cyano group and a defined substitution pattern that directs further chemical transformations.
These application notes will provide an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound and related thiophene-pyridine hybrids. We will move beyond a simple recitation of procedures to explain the underlying chemical principles that govern their reactivity. The protocols detailed herein are designed to be robust and reproducible, forming a self-validating framework for the synthesis of complex molecular architectures with potential pharmacological activity.[1][2][3][4]
Part 1: Synthesis of Thieno[2,3-b]pyridine Derivatives – A Gateway to Novel Heterocycles
The fusion of thiophene and pyridine rings to form thieno[2,3-b]pyridines is a common and powerful strategy for creating rigid, planar molecules with interesting electronic and biological properties.[5][6][7][8] The reactivity of this compound analogues can be harnessed to construct these fused systems. A prevalent method involves the Thorpe-Ziegler cyclization of a suitably substituted thiophene precursor bearing a cyanomethylthio group adjacent to a cyano or ester group on the pyridine ring.
Causality in Experimental Design:
The choice of a strong, non-nucleophilic base is critical in the Thorpe-Ziegler cyclization. Sodium ethoxide is often employed as it is sufficiently basic to deprotonate the active methylene group of the cyanomethylthio substituent, initiating the intramolecular cyclization. The reaction is typically conducted in an anhydrous alcoholic solvent, such as ethanol, which is compatible with the base and allows for effective temperature control. The subsequent tautomerization to the more stable enamine is a key driving force for the reaction.
Experimental Protocol: Synthesis of a 3-Aminothieno[2,3-b]pyridine Derivative
This protocol describes a general procedure for the synthesis of a 3-amino-thieno[2,3-b]pyridine derivative, a versatile intermediate for further functionalization.
Step 1: Synthesis of the Cyanomethylthio Precursor
-
To a solution of a suitable 2-mercaptopyridine-3-carbonitrile derivative (1.0 eq) in anhydrous ethanol (20 mL), add sodium ethoxide (1.1 eq) at room temperature under an inert atmosphere (N₂ or Ar).
-
Stir the resulting mixture for 15 minutes to ensure complete formation of the thiolate.
-
To this solution, add chloroacetonitrile (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water (100 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the 2-(cyanomethylthio)pyridine-3-carbonitrile precursor.
Step 2: Intramolecular Thorpe-Ziegler Cyclization
-
Suspend the dried 2-(cyanomethylthio)pyridine-3-carbonitrile precursor (1.0 eq) in anhydrous ethanol (30 mL).
-
Add a solution of sodium ethoxide (1.5 eq) in ethanol dropwise at room temperature under an inert atmosphere.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture and neutralize it with a dilute solution of acetic acid.
-
The precipitated product, the 3-aminothieno[2,3-b]pyridine-2-carbonitrile, is collected by filtration, washed with water and a small amount of cold ethanol, and dried.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Ethanol | Good solubility for reactants and compatible with sodium ethoxide. |
| Base | Sodium Ethoxide | Sufficiently strong to deprotonate the active methylene group. |
| Temperature | Reflux | Provides the necessary activation energy for cyclization. |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions involving atmospheric moisture and oxygen. |
Part 2: Cycloaddition Reactions – Constructing Complexity in a Single Step
Cycloaddition reactions are a powerful tool in organic synthesis for the rapid construction of cyclic molecules with high stereocontrol.[9][10] The electron-deficient nature of the pyridine ring and the electron-rich character of the thiophene ring in this compound and its derivatives make them interesting partners in various cycloaddition reactions, particularly [3+2] and [4+2] cycloadditions.[11][12]
[3+2] Cycloaddition with Azomethine Ylides:
The reaction of a dipolarophile, such as an alkene or alkyne, with a 1,3-dipole, like an azomethine ylide, provides a direct route to five-membered nitrogen-containing heterocycles.[12] The isonicotinonitrile moiety can act as a precursor to an azomethine ylide through various methods, such as the decarboxylative condensation of an α-amino acid.
Workflow for [3+2] Cycloaddition
References
- 1. researchgate.net [researchgate.net]
- 2. naturalspublishing.com [naturalspublishing.com]
- 3. [Derivatives of 2-phenothiazin-2'-yl-cinchoninic acid with analgesic and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular pharmacology studies of shikonin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 9. Cycloaddition - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. [3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 2-(Thiophen-2-yl)isonicotinonitrile
Introduction
Substituted heteroaromatic compounds are foundational scaffolds in a vast array of pharmacologically active agents and advanced materials. The bi-heterocyclic structure of 2-(Thiophen-2-yl)isonicotinonitrile, which couples a pyridine ring with a thiophene moiety, represents a privileged motif in medicinal chemistry, offering multiple vectors for synthetic elaboration. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging such carbon-carbon bonds, prized for its operational simplicity, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.
This guide provides a comprehensive, field-proven protocol for the synthesis of 2-(Thiophen-2-yl)isonicotinonitrile via the palladium-catalyzed Suzuki-Miyaura coupling of 2-chloroisonicotinonitrile and thiophene-2-boronic acid. Beyond a mere recitation of steps, this document elucidates the mechanistic rationale behind key experimental choices, addresses the unique challenges posed by heteroaryl substrates, and offers a robust framework for troubleshooting, ensuring reliable and reproducible outcomes for researchers in drug discovery and synthetic chemistry.
Reaction Principle & Mechanistic Insights
The synthesis is achieved through a palladium-catalyzed cross-coupling reaction between an electrophile (2-chloroisonicotinonitrile) and a nucleophile (thiophene-2-boronic acid). The overall transformation is depicted below:
Overall Reaction Scheme: 2-Chloroisonicotinonitrile + Thiophene-2-boronic acid → 2-(Thiophen-2-yl)isonicotinonitrile
The reaction proceeds via a well-established catalytic cycle, which is crucial to understanding the role of each reagent and optimizing reaction conditions.
The Rising Star of Materials Science: Application Notes for 2-Thien-2-ylisonicotinonitrile
In the dynamic landscape of materials science, the quest for novel molecular building blocks with tunable electronic and structural properties is paramount. Among the myriad of heterocyclic compounds, those combining the electron-rich thiophene moiety with the electron-accepting pyridine ring have emerged as particularly promising scaffolds. This guide focuses on a molecule of significant potential: 2-Thien-2-ylisonicotinonitrile . Its unique juxtaposition of a thiophene ring at the 2-position of a pyridine-4-carbonitrile offers a compelling combination of properties for applications ranging from organic electronics to advanced sensor technology.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed experimental protocols. We will explore the synthesis, properties, and potential applications of this compound, grounding our discussion in the principles of scientific integrity and providing a framework for its exploration in cutting-edge materials science research.
Part 1: Synthesis of this compound - A Proposed Protocol
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the synthesis of biaryls, offering mild reaction conditions and a tolerance for a wide range of functional groups.[1][7][8] The proposed synthesis of this compound involves the coupling of 2-chloroniconitrile with thiophene-2-boronic acid.
Caption: Proposed Suzuki-Miyaura coupling for this compound synthesis.
Detailed Protocol:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask, add 2-chloroniconitrile (1.0 eq), thiophene-2-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water (to a concentration of 0.1 M with respect to 2-chloroniconitrile).
-
Reaction Execution: Degas the mixture by bubbling with argon for 15 minutes. Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Part 2: Applications in Organic Electronics
The unique electronic structure of this compound, featuring an electron-donating thiophene ring and an electron-withdrawing cyano-substituted pyridine ring, makes it an excellent candidate for use in organic electronic devices.[9][10] Thiophene-based materials are well-known for their good charge transport properties and environmental stability.[11][12][13]
Application 2.1: Organic Field-Effect Transistors (OFETs)
Scientific Rationale: The planar structure and potential for π-π stacking of this compound suggest its utility as a semiconductor in OFETs. The molecule's donor-acceptor character can facilitate intramolecular charge transfer, which is beneficial for charge mobility.
Hypothetical Protocol for Thin-Film Transistor Fabrication:
-
Substrate Preparation: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates under a stream of nitrogen and treat with UV-ozone for 15 minutes to enhance the surface energy.
-
Dielectric Layer Deposition: Spin-coat a solution of a suitable dielectric material (e.g., polystyrene or PMMA) onto the cleaned substrates and anneal to form a uniform dielectric layer.
-
Semiconductor Deposition: Dissolve this compound in a high-boiling point solvent such as chlorobenzene or dichlorobenzene. Spin-coat the solution onto the dielectric layer.
-
Annealing: Anneal the substrate at an optimized temperature to promote molecular ordering and improve film crystallinity.
-
Electrode Deposition: Deposit source and drain electrodes (e.g., gold) through a shadow mask by thermal evaporation.
-
Characterization: Characterize the OFET performance by measuring the output and transfer characteristics using a semiconductor parameter analyzer.
Caption: Workflow for OFET fabrication using this compound.
Application 2.2: Organic Light-Emitting Diodes (OLEDs)
Scientific Rationale: Thiophene-pyridine derivatives often exhibit strong fluorescence, making them suitable as emissive materials or hosts in OLEDs.[14] The nitrile group can enhance electron injection and transport, potentially leading to more balanced charge injection and higher device efficiency.
Hypothetical Protocol for OLED Fabrication:
-
Substrate Preparation: Pattern and clean ITO-coated glass substrates as described for OFETs.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a solution of PEDOT:PSS onto the ITO and anneal.
-
Hole Transport Layer (HTL) Deposition: Thermally evaporate a suitable hole-transporting material (e.g., TPD) onto the HIL.
-
Emissive Layer (EML) Deposition: Co-evaporate this compound as a dopant with a suitable host material onto the HTL. The doping concentration is a critical parameter to optimize.
-
Electron Transport Layer (ETL) Deposition: Thermally evaporate an electron-transporting material (e.g., Alq₃) onto the EML.
-
Electron Injection Layer (EIL) and Cathode Deposition: Deposit a thin layer of LiF followed by a thicker layer of aluminum as the cathode.
-
Encapsulation and Characterization: Encapsulate the device to prevent degradation from moisture and oxygen. Measure the current-voltage-luminance (J-V-L) characteristics and electroluminescence spectra.
| Parameter | Expected Value/Range | Reference |
| OFET Mobility | 0.1 - 1 cm²/Vs | [10][11] |
| OLED External Quantum Efficiency | 5 - 15% | [14] |
| HOMO/LUMO Level | -5.5 eV / -3.0 eV (Predicted) | [15][16] |
Part 3: Applications in Coordination Chemistry and Sensing
The nitrogen atom of the pyridine ring and the nitrile group in this compound are excellent coordination sites for metal ions. This makes the molecule a versatile ligand for the construction of functional coordination polymers and metal-organic frameworks (MOFs).[17] The thiophene sulfur atom can also participate in coordination, leading to diverse coordination modes.
Application 3.1: Ligand for Luminescent Metal-Organic Frameworks (MOFs)
Scientific Rationale: The rigid and conjugated structure of this compound can be exploited to build porous MOFs. The inherent fluorescence of the ligand can be modulated upon coordination to metal ions, leading to materials with potential applications in chemical sensing. For instance, the luminescence of a MOF incorporating this ligand could be quenched or enhanced in the presence of specific analytes.
Protocol for Solvothermal Synthesis of a Luminescent MOF:
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve a metal salt (e.g., Zn(NO₃)₂·6H₂O) (0.1 mmol) and this compound (0.1 mmol) in a suitable solvent system, such as N,N-dimethylformamide (DMF) or a mixture of DMF and ethanol (10 mL).
-
Acidification (Optional): A small amount of a modulator like nitric acid or acetic acid can be added to control the crystal growth.
-
Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 80-120 °C for 24-72 hours.
-
Isolation: After slow cooling to room temperature, crystals of the MOF should form. Decant the mother liquor and wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone.
-
Activation: Dry the crystals under vacuum to remove residual solvent molecules from the pores.
-
Characterization: Characterize the resulting MOF using single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and photoluminescence spectroscopy.
Application 3.2: Chemsensor for Metal Ion Detection
Scientific Rationale: The coordination of metal ions to this compound can lead to significant changes in its photophysical properties, such as absorption and emission spectra.[18] This phenomenon can be harnessed for the colorimetric or fluorometric detection of specific metal ions.
Protocol for Metal Ion Sensing Studies:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO). Prepare stock solutions of various metal perchlorate or nitrate salts.
-
Titration Experiments: In a cuvette, place a fixed concentration of the this compound solution. Incrementally add small aliquots of a specific metal ion solution.
-
Spectroscopic Measurements: After each addition, record the UV-Vis absorption and fluorescence emission spectra.
-
Data Analysis: Plot the change in absorbance or fluorescence intensity as a function of the metal ion concentration to determine the binding stoichiometry and association constant.
-
Selectivity Studies: Repeat the experiment with a range of different metal ions to assess the selectivity of the sensor.
Caption: General mechanism for metal ion sensing by this compound.
Part 4: Conclusion and Future Outlook
This compound stands as a molecule with considerable, yet largely untapped, potential in materials science. Its synthesis via established cross-coupling methods is highly feasible, opening the door to its exploration in a variety of applications. The combination of a thiophene donor and a cyanopyridine acceptor within a rigid framework makes it a prime candidate for high-performance organic semiconductors and luminescent materials.
Future research should focus on the systematic investigation of its photophysical and electronic properties, both computationally and experimentally.[15][19][20][21][22] The development of polymers and dendrimers based on this building block could lead to materials with enhanced processability and performance in electronic devices. Furthermore, its exploration as a versatile ligand in coordination chemistry is expected to yield novel MOFs and coordination polymers with interesting catalytic, sensing, and gas storage properties. The detailed protocols and application notes provided herein are intended to serve as a launchpad for such exciting future research endeavors.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Handbook of thiophene-based materials : applications in organic electronics and photonics | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Computational Study of New Small Molecules based Thiophene as Donor Materials for Bulk Heterojunction Photovoltaic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Note: A High-Yield, Optimized Protocol for the Synthesis of 2-(Thiophen-2-yl)isonicotinonitrile via Palladium-Catalyzed Cross-Coupling
**Abstract
This application note provides a detailed and robust protocol for the high-yield synthesis of 2-(Thiophen-2-yl)isonicotinonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science. The described methodology is centered around an optimized Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2][3] This guide explains the causal-mechanistic basis for each experimental choice—from reagent selection to reaction conditions—to ensure reproducibility and scalability. It includes step-by-step procedures, purification techniques, characterization data, and visual diagrams of the workflow and reaction mechanism to provide a comprehensive resource for researchers.
Introduction and Scientific Rationale
2-(Thiophen-2-yl)isonicotinonitrile is a bi-heterocyclic compound of significant interest due to the prevalence of both thiophene and pyridine moieties in pharmacologically active agents. The combination of these two rings creates a unique electronic and structural profile, making it a valuable building block for drug discovery and the development of novel organic materials.
The synthesis of such biaryl compounds is most efficiently achieved through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, stands out for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of starting materials.[4][5][6] Boronic acids, in particular, are favored for their stability and lower environmental impact compared to other organometallic reagents.[3]
This protocol details the palladium-catalyzed coupling of 2-chloroisonicotinonitrile with thiophene-2-boronic acid. The selection of a chloro-aromatic starting material is economically advantageous for large-scale synthesis. The key to a high-yield process lies in the careful optimization of the catalyst system, base, and solvent, which collectively govern the efficiency of the catalytic cycle.[7][8]
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established palladium-based catalytic cycle. Understanding this mechanism is critical for troubleshooting and adapting the protocol for different substrates.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 2-chloroisonicotinonitrile, forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species. This species then transfers the thiophenyl group to the Pd(II) complex, displacing the halide.[5]
-
Reductive Elimination: The two organic groups (thienyl and isonicotinonitrile) on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols for Large-Scale Synthesis of 2-Thien-2-ylisonicotinonitrile
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details robust and scalable methodologies for the synthesis of 2-Thien-2-ylisonicotinonitrile, a key heterocyclic scaffold with significant interest in medicinal chemistry and materials science. This document provides an in-depth analysis of the prevailing synthetic strategies, with a focus on transition-metal-catalyzed cross-coupling reactions, which are highly amenable to large-scale production. We present detailed, step-by-step protocols, process optimization insights, and safety considerations. The causality behind experimental choices is thoroughly explained to empower researchers in adapting and troubleshooting these methods. All protocols are designed as self-validating systems, incorporating in-process controls and characterization checkpoints.
Introduction: Significance and Synthetic Strategy
This compound is a heteroaromatic compound featuring a thiophene ring coupled to a pyridine-4-carbonitrile (isonicotinonitrile) core. This structural motif is of considerable interest due to the prevalence of both thiophene and pyridine moieties in a wide array of biologically active molecules and functional materials. The development of efficient, scalable, and economically viable synthetic routes is therefore a critical objective for enabling further research and commercialization.
While several methods can be envisioned for the construction of the C-C bond between the thiophene and pyridine rings, transition-metal-catalyzed cross-coupling reactions offer the most direct and versatile approach for large-scale synthesis.[1][2] These reactions are characterized by their high functional group tolerance, excellent yields, and the commercial availability of a wide range of catalysts and starting materials.[2] This guide will focus on two primary, industrially relevant cross-coupling strategies: the Suzuki-Miyaura coupling and the Negishi coupling.
The choice between these methods often depends on the cost and availability of starting materials, catalyst performance, and the specific functional groups present in the molecule.[2] We will provide a comparative analysis to aid in the selection of the optimal route for a given production campaign.
Comparative Overview of Synthetic Routes
The large-scale synthesis of this compound is most effectively achieved through the coupling of a suitable thiophene precursor with a functionalized isonicotinonitrile derivative. The two most promising approaches are the Suzuki-Miyaura and Negishi cross-coupling reactions.
| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling |
| Thiophene Precursor | 2-Thienylboronic acid or its esters | 2-Thienylzinc halide |
| Pyridine Precursor | 2-Haloisonicotinonitrile (e.g., 2-chloro or 2-bromo) | 2-Haloisonicotinonitrile (e.g., 2-chloro or 2-bromo) |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Palladium- or Nickel-based (e.g., Pd₂(dba)₃/X-Phos)[3] |
| Base | Required (e.g., Na₂CO₃, K₃PO₄) | Not required |
| Advantages | Boronic acids are often stable and commercially available; tolerant to a wide range of functional groups.[4] | Organozinc reagents can be highly reactive, leading to fast reaction times; tolerant to many functional groups.[3] |
| Disadvantages | Boronic acid stability can be an issue on a large scale; removal of boron-containing byproducts. | Organozinc reagents are moisture-sensitive, requiring inert atmosphere; zinc waste stream. |
Reaction Schematics and Workflow
The overall synthetic strategy involves the coupling of a thiophene nucleophile with a pyridine electrophile. The following diagrams illustrate the core transformations.
Caption: Suzuki-Miyaura cross-coupling pathway.
Caption: Negishi cross-coupling pathway.
Detailed Protocols for Large-Scale Synthesis
The following protocols are designed for a laboratory scale that is readily adaptable to pilot and full-scale production with appropriate engineering controls and safety assessments.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is favored for its operational simplicity and the use of relatively stable boronic acid reagents.
Materials:
-
2-Bromoisonicotinonitrile
-
2-Thienylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet
-
Temperature controller and probe
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is dry.
-
Reagent Charging: To the reactor, add 2-bromoisonicotinonitrile (1.0 eq), 2-thienylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate flask, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in degassed toluene. Stir for 15 minutes until a homogeneous solution is formed. Rationale: The in-situ formation of the active Pd(0) catalyst is a common and effective strategy.
-
Reaction Initiation: Add the catalyst solution to the reactor, followed by toluene (5-10 volumes) and deionized water (2-4 volumes).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x 3 volumes).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on the rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford this compound as a solid.
Protocol 2: Negishi Cross-Coupling
This protocol can offer faster reaction times and is an excellent alternative if the boronic acid is unstable or expensive.
Materials:
-
2-Chloroisoicotinonitrile
-
2-Thienylzinc chloride (can be prepared in situ or purchased as a solution)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
-
Dry glassware
-
Jacketed glass reactor with overhead stirring, reflux condenser, and inert gas inlet/outlet
-
Syringes and cannulas for liquid transfers
-
Temperature controller and probe
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reactor Setup: Set up the reactor under a strict inert atmosphere (argon or nitrogen). All glassware must be oven-dried.
-
Catalyst Pre-formation: In the reactor, dissolve Pd₂(dba)₃ (0.01 eq) and X-Phos (0.02 eq) in anhydrous THF. Stir for 20 minutes at room temperature. Rationale: X-Phos is a bulky, electron-rich ligand that promotes the oxidative addition of the aryl chloride to the palladium center, a key step in the catalytic cycle.[3]
-
Reagent Addition: Add 2-chloroisoicotinonitrile (1.0 eq) to the catalyst solution.
-
Addition of Organozinc Reagent: Slowly add a solution of 2-thienylzinc chloride in THF (1.1 eq) to the reaction mixture at room temperature. An exotherm may be observed.
-
Reaction Execution: Stir the reaction at room temperature or gently heat to 40-50 °C to drive to completion. Monitor by TLC or HPLC (typically 2-6 hours).
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the final product.
Process Optimization and Safety Considerations
-
Catalyst Loading: For large-scale production, minimizing catalyst loading is crucial for cost reduction. Catalyst screening and optimization studies are recommended.
-
Solvent Selection: While toluene and THF are common choices, greener solvent alternatives should be considered for industrial applications.
-
Temperature Control: Both reactions can be exothermic, especially during the initial stages. Careful temperature monitoring and control are essential, particularly on a large scale.
-
Inert Atmosphere: The Negishi coupling is highly sensitive to air and moisture. Maintaining a robust inert atmosphere is critical for reproducibility and high yields.
-
Waste Disposal: The disposal of heavy metal catalysts and zinc byproducts must be handled in accordance with local environmental regulations.
-
Safety: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-Haloisonicotinonitriles and organometallic reagents can be toxic and should be handled with care.
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Melting Point: As a measure of purity.
Conclusion
The large-scale synthesis of this compound is readily achievable through well-established palladium-catalyzed cross-coupling methodologies. Both the Suzuki-Miyaura and Negishi couplings offer viable and scalable routes. The choice of method will depend on a careful evaluation of starting material costs, process safety, and waste management considerations. The protocols provided herein serve as a robust starting point for the development of a safe, efficient, and economically viable manufacturing process.
References
Application Note: Quantitative Analysis of 2-Thien-2-ylisonicotinonitrile
Abstract
This application note provides a comprehensive guide to the quantitative analysis of 2-Thien-2-ylisonicotinonitrile, a heterocyclic compound of interest in pharmaceutical and materials science research. In the absence of a standardized pharmacopeial method, this document outlines the development and validation of robust analytical techniques based on fundamental scientific principles and established methodologies for similar molecular structures. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, designed to ensure accuracy, precision, and reliability. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2]
Introduction to this compound
This compound is a complex organic molecule featuring a thiophene ring linked to an isonicotinonitrile scaffold. The presence of the electron-withdrawing nitrile group and the sulfur-containing thiophene moiety imparts unique chemical and electronic properties to the molecule. Accurate quantification of this compound is critical for a variety of applications, including reaction monitoring, purity assessment, stability studies, and formulation development. This guide provides the foundational analytical methodologies to achieve this.
Chemical Structure:
-
IUPAC Name: 4-cyano-2-(thiophen-2-yl)pyridine
-
Molecular Formula: C₁₀H₆N₂S
-
Key Features: Pyridine ring, Nitrile group (-C≡N), Thiophene ring
Method Selection: A Rationale
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): As the primary technique for purity and assay determination, HPLC offers high resolution, sensitivity, and specificity. Given the aromatic nature and moderate polarity of the molecule, reversed-phase HPLC is the method of choice.
-
Gas Chromatography (GC): Suitable for assessing volatile impurities and for the quantification of the main component if it possesses sufficient thermal stability and volatility. The heterocyclic nature of the compound makes stationary phase selection a critical parameter.[3][4][5][6][7]
-
UV-Vis Spectrophotometry: A straightforward and rapid technique for concentration determination in simple solutions, leveraging the chromophoric nature of the thienyl and pyridine rings.[8][9][10][11][12]
The logical workflow for method development and validation is depicted below.
Caption: Workflow for analytical method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is the recommended primary method for the quantification of this compound in drug substance and drug product. A reversed-phase method provides excellent separation of the analyte from potential impurities and degradation products.
Rationale for Chromatographic Conditions
-
Column: A cyano-modified stationary phase is proposed as an alternative to the standard C18. The cyano phase offers different selectivity due to dipole-dipole interactions with the nitrile group of the analyte, which can be advantageous for separating structurally similar compounds.[13]
-
Mobile Phase: A mixture of acetonitrile and water is chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC and its UV transparency is suitable for detection.[14] A buffer is not initially included but may be necessary if pH control is required to manage the ionization of impurities.
-
Detection: The extended conjugation in this compound is expected to result in strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor peak purity and to select the optimal wavelength for quantification.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Photodiode Array (PDA) Detector
-
Chromatography Data System (CDS)
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | Cyano (CN) Column, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, 254 nm (or λmax determined by scan) |
| Run Time | 20 minutes |
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL using the same diluent as the standard.
-
System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions and integrate the peak corresponding to this compound.
-
Calculation: Calculate the concentration of the analyte in the sample using the external standard method.
Method Validation (ICH Q2(R2))
The developed HPLC method must be validated to demonstrate its fitness for purpose.[2][15][16][17] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or impurities at the retention time of the analyte. Peak purity index > 0.995. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration. |
| Accuracy | 80% to 120% of the target concentration; recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% for six replicate preparations. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |
| Robustness | Insensitive to small, deliberate changes in flow rate, column temperature, and mobile phase composition. |
Gas Chromatography (GC) Method
GC can serve as an orthogonal technique to HPLC, particularly for the analysis of volatile organic impurities.
Rationale for GC Conditions
-
Injection: A split injection is used to prevent column overloading.
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a good starting point for separating a range of aromatic and heterocyclic compounds.
-
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds. Mass Spectrometry (MS) can be used for identification.[18]
Detailed GC Protocol
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID)
-
Data acquisition system
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector Temperature | 300 °C |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like dichloromethane or acetone at a concentration of approximately 1 mg/mL.
-
Analysis: Inject 1 µL of the standard solution to determine the retention time and response.
-
Quantification: Use an internal or external standard method for quantification.
UV-Vis Spectrophotometry
This technique is ideal for rapid, in-process checks or for the analysis of highly pure samples where interfering substances are not a concern.
Protocol
Instrumentation:
-
Double-beam UV-Vis Spectrophotometer
Procedure:
-
Wavelength Scan: Prepare a dilute solution of this compound in ethanol and perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The thienyl moiety typically contributes to absorbance in the UV region.[9][10]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations.
-
Measurement: Measure the absorbance of each standard at the predetermined λmax.
-
Plot: Plot a graph of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
-
Sample Analysis: Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
Caption: Logic for quantification by chromatography and spectroscopy.
Conclusion
The analytical methods presented in this application note provide a robust framework for the quantitative analysis of this compound. The primary recommended method is reversed-phase HPLC with UV detection due to its specificity, precision, and accuracy. GC and UV-Vis spectrophotometry serve as valuable orthogonal and screening techniques, respectively. Adherence to the principles of method validation outlined by the ICH is crucial to ensure the generation of reliable and defensible analytical data in a regulated environment.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pulse gas chromatographic study of adsorption of substituted aromatics and heterocyclic molecules on MIL-47 at zero coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The optical properties and quantum chemical calculations of thienyl and furyl derivatives of pyrene - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP03013G [pubs.rsc.org]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
- 12. iris.cnr.it [iris.cnr.it]
- 13. sorbtech.com [sorbtech.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 17. qbdgroup.com [qbdgroup.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Thien-2-ylisonicotinonitrile
Welcome to the dedicated technical support guide for the synthesis of 2-Thien-2-ylisonicotinonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and make informed decisions in your experimental work.
Introduction: Navigating the Synthesis of a Key Heterocyclic Scaffold
This compound is a valuable building block in medicinal chemistry and materials science, featuring a key bi-heterocyclic linkage. The most common and effective methods for constructing this C-C bond are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Negishi couplings.
While powerful, these reactions are not without their challenges, particularly when dealing with electron-deficient nitrogen-containing heterocycles like the isonicotinonitrile ring. Issues such as low catalyst turnover, side reactions, and difficult purifications can lead to frustratingly low yields. This guide provides a structured approach to identifying and solving these problems.
Recommended Synthetic Protocols
Two primary, validated routes are presented below. The choice between them often depends on the availability of starting materials and tolerance to specific reagents.
Protocol 1: Suzuki-Miyaura Coupling
This is often the first choice due to the relative stability and commercial availability of boronic acids.
Reaction Scheme: 2-Bromoisonicotinonitrile + Thiophene-2-boronic acid ---[Pd Catalyst, Base, Solvent]---> this compound
Detailed Step-by-Step Methodology:
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Reaction Setup: To a flame-dried Schlenk flask, add 2-bromoisonicotinonitrile (1.0 equiv), thiophene-2-boronic acid (1.5 equiv), and a base such as K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd₂(dba)₃ (1-2 mol%), and a suitable ligand like Xantphos (2-4 mol%).
-
Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the resulting mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using freeze-pump-thaw cycles.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Negishi Coupling
This method is an excellent alternative, particularly if issues with boronic acid stability (protodeboronation) are encountered. It often proceeds under milder conditions.[1][2]
Reaction Scheme: 2-Chloroisonicotinonitrile + 2-Thienylzinc Chloride ---[Pd Catalyst, Solvent]---> this compound
Detailed Step-by-Step Methodology:
-
Preparation of Organozinc Reagent (if not commercially available):
-
To a solution of 2-bromothiophene (1.0 equiv) in anhydrous THF, add n-BuLi (1.05 equiv) dropwise at -78 °C.
-
Stir for 30 minutes, then add a solution of ZnCl₂ (1.1 equiv) in THF.
-
Allow the mixture to warm to room temperature to form the 2-thienylzinc chloride solution.
-
-
Reaction Setup: In a separate flame-dried Schlenk flask, add 2-chloroisonicotinonitrile (1.0 equiv) and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄ at 5 mol% or a custom Pd/ligand combination).[1]
-
Coupling Reaction: Add the prepared 2-thienylzinc chloride solution to the flask containing the chloro-isonicotinonitrile and catalyst.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue via column chromatography.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction has stalled. TLC/LC-MS shows a high percentage of unreacted 2-halo-isonicotinonitrile starting material. What is the likely cause?
Answer: This is a classic symptom of catalyst deactivation or inhibition. The lone pair of electrons on the pyridine nitrogen of your isonicotinonitrile substrate can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[3][4]
Solutions:
-
Increase Catalyst/Ligand Loading: As a first step, try increasing the catalyst loading to 3-5 mol% and the ligand-to-palladium ratio to 2:1 or 4:1. Bulky, electron-rich ligands can help shield the palladium center and promote the desired catalytic steps over inhibitory binding.[5]
-
Switch Ligand Type: If using a standard ligand like PPh₃, switch to a more specialized ligand designed for heteroaryl coupling. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or chelating ligands like Xantphos are often more effective.[6] They create a more stable and active catalytic species that is less susceptible to inhibition.
-
Consider a Different Palladium Precursor: Sometimes the choice of Pd(0) or Pd(II) precursor matters. If you are using Pd(OAc)₂, which requires in situ reduction, try starting with a pre-formed Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to ensure a sufficient concentration of the active catalyst from the outset.[7]
-
Switch to Negishi Coupling: Organozinc reagents are generally more reactive than organoboron compounds, leading to a faster transmetalation step.[1][8] This can often overcome issues of catalyst deactivation by ensuring the catalytic cycle turns over more rapidly.
Question 2: My starting materials are consumed, but the yield of the desired product is low. I see significant formation of thiophene and isonicotinonitrile (dehalogenated starting material). What's happening?
Answer: This points towards a significant side reaction known as protodeboronation (in the Suzuki-Miyaura reaction). This is the cleavage of the C-B bond of the thiophene-2-boronic acid by a proton source (like water) or a strong base, which is a known issue with electron-rich heteroaryl boronic acids.[3][4]
Solutions:
-
Change the Base: This is the most critical parameter. Avoid strong, highly nucleophilic bases like NaOH or KOtBu. Switch to a milder, non-hydroxide base like K₃PO₄, Cs₂CO₃, or even K₂CO₃.[9][10] These provide sufficient basicity to promote the catalytic cycle without aggressively degrading the boronic acid.
-
Use a Boronic Ester: Thiophene-2-boronic acid pinacol ester is often more stable and less susceptible to protodeboronation than the corresponding boronic acid.
-
Control Water Content: While a small amount of water is often beneficial or necessary for the Suzuki-Miyaura reaction (especially with K₃PO₄), excess water can accelerate protodeboronation. Ensure you are using anhydrous organic solvents and a controlled amount of water if your protocol requires it.
-
Again, Consider the Negishi Coupling: This is the definitive solution to protodeboronation, as organozinc reagents do not suffer from this specific decomposition pathway, making the reaction more reliable and often higher-yielding.[1][2]
Question 3: Besides my product, I've isolated a significant amount of 2,2'-bithiophene. Why is this homocoupling occurring?
Answer: The formation of 2,2'-bithiophene is a result of the oxidative homocoupling of your thiophene-2-boronic acid. This side reaction is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.
Solutions:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. Oxygen is a common culprit in promoting homocoupling.[11] Use at least three freeze-pump-thaw cycles for the best results, or maintain a steady stream of inert gas (Argon or Nitrogen) over the reaction.
-
Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ can sometimes lead to higher initial concentrations of species that promote homocoupling. Using a Pd(0) source like Pd₂(dba)₃ may mitigate this.
-
Control Stoichiometry: Ensure you are not using a vast excess of the boronic acid. A stoichiometry of 1.2-1.5 equivalents is typically sufficient.
Question 4: The reaction works, but the yield is consistently moderate (40-60%). How can I optimize it further?
Answer: Once the primary issues of catalyst deactivation and side reactions are addressed, fine-tuning the reaction parameters can provide a significant boost in yield.
Optimization Parameters:
| Parameter | Recommendation for Optimization | Rationale |
| Solvent | Screen common Suzuki solvents like Dioxane, THF, Toluene, or DMF, often with a small percentage of water. | Solvent polarity and coordination ability can influence catalyst solubility, stability, and the rate of key steps like transmetalation.[7] |
| Temperature | Varies by catalyst system. Typically 80-110 °C for Suzuki. If the reaction is clean but slow, a moderate increase in temperature may help. If side products are forming, a lower temperature may be beneficial. | Provides the necessary activation energy but can also accelerate decomposition pathways if too high. |
| Base | If using K₃PO₄, try Cs₂CO₃. Cesium bases are more soluble and often accelerate the transmetalation step, which can be rate-limiting.[10] | The cation of the base can play a significant role in the catalytic cycle. |
| Ligand | Screen a small panel of ligands. Start with a robust standard like Xantphos, then try a Buchwald-type ligand (e.g., SPhos) or a ferrocene-based ligand (e.g., dppf). | The ligand's steric bulk and electronic properties have a profound impact on every step of the catalytic cycle. There is no single "best" ligand; it is often substrate-dependent.[5][12] |
Frequently Asked Questions (FAQs)
Q: Which method is better for this synthesis: Suzuki-Miyaura or Negishi? A: Both are excellent methods. The Suzuki-Miyaura is often more convenient due to the bench-top stability of boronic acids. However, for nitrogen-containing heterocycles, the Negishi coupling can be more robust and higher-yielding because it avoids the common problem of protodeboronation.[1] If you are struggling with the Suzuki reaction, switching to the Negishi protocol is a highly recommended troubleshooting step.
Q: Why is the choice of base so important in the Suzuki-Miyaura coupling of heterocycles? A: The base has two main roles: 1) It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation. 2) It neutralizes the acid generated during the cycle. For sensitive heteroaryl boronic acids, a strong base can cause rapid decomposition (protodeboronation). Therefore, a "Goldilocks" base is needed—strong enough to promote the reaction but mild enough to not destroy the starting material. This is why K₃PO₄ and Cs₂CO₃ are frequently used.[3][10]
Q: How do I properly handle and store my reagents to ensure high yield? A: Reagent quality is paramount.
-
2-Halo-isonicotinonitrile: Store in a desiccator, away from light.
-
Thiophene-2-boronic acid: Can be prone to dehydration to form the anhydride. Store in a cool, dry place. It's good practice to use a fresh bottle or one that has been properly stored.
-
Palladium Catalysts: Store under an inert atmosphere. Many are air-sensitive.
-
Solvents: Use anhydrous, degassed solvents for the best results.
Visualizing the Process
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving common problems.
Caption: A logical workflow for troubleshooting low yields.
Suzuki-Miyaura Catalytic Cycle for Heterocycles
This diagram illustrates the key steps and highlights potential points of failure when using nitrogen-containing substrates.
Caption: Key steps and failure points in the Suzuki-Miyaura cycle.
References
- 1. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the synthesis of 2-Thien-2-ylisonicotinonitrile
Technical Support Center: Synthesis of 2-Thien-2-ylisonicotinonitrile
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The synthesis of this heteroaromatic nitrile, a key scaffold in medicinal chemistry, is typically achieved through palladium-catalyzed cross-coupling reactions, which, while powerful, can be prone to specific side reactions. This document offers field-proven insights and scientifically-grounded solutions to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and versatile methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions. The two primary approaches are the Suzuki-Miyaura coupling and the Stille coupling.
-
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of 2-chloro- or 2-bromoisonicotinonitrile with thiophene-2-boronic acid (or its pinacol ester) in the presence of a palladium catalyst and a base.
-
Stille Coupling: This method utilizes the reaction between 2-haloisonicotinonitrile and an organotin reagent like 2-(tributylstannyl)thiophene, catalyzed by a palladium complex.
While other methods like multicomponent reactions can be used to construct the pyridine ring with the thiophene substituent in place, cross-coupling reactions are generally preferred for their modularity and functional group tolerance.[1][2]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to isonicotinonitrile. What is happening?
A2: This is a classic case of protodeboronation (in Suzuki coupling) or protodestannylation (in Stille coupling) of your organometallic reagent.[3] In this undesired side reaction, the boronic acid or organostannane reagent reacts with a proton source (often residual water or solvent) to replace the carbon-boron or carbon-tin bond with a carbon-hydrogen bond. This regenerates the starting material from which the organometallic reagent was derived, in this case, isonicotinonitrile, leading to a reduction in the yield of your desired product.
Q3: My reaction mixture contains a significant amount of 2,2'-bithiophene. How can I prevent this?
A3: The formation of 2,2'-bithiophene is due to the homocoupling of your thiophene reagent.[4][5][6] This can occur through several mechanisms, including the reaction of two molecules of the organometallic thiophene reagent with the palladium catalyst. This side reaction is often more prevalent under certain conditions, such as high catalyst loading or the presence of oxidizing agents.
Q4: After purification, I'm struggling to remove residual tin from my product synthesized via Stille coupling. What are the best practices for this?
A4: Removing organotin byproducts is a common challenge in Stille couplings due to their toxicity and often similar chromatographic behavior to the desired product.[1] Effective purification strategies include:
-
Aqueous Workup with Potassium Fluoride: Stirring the crude reaction mixture in a solution of potassium fluoride can precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.
-
Chromatography on Silica Gel: While sometimes challenging, careful optimization of the eluent system can improve separation.
-
Treatment with DBU or Iodine: In some cases, treatment with 1,8-diazabicycloundec-7-ene (DBU) or iodine can help in the removal of tin residues.
Troubleshooting Guide
This section provides a more detailed, problem-solution format for specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Conversion of Starting Materials
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted 2-haloisonicotinonitrile and/or the organometallic thiophene reagent.
-
Low yield of the desired this compound.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Inactive Catalyst | The Pd(0) catalyst may have been oxidized to inactive Pd(II) species. Solution: Ensure proper degassing of solvents and reaction mixtures and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Use a fresh batch of catalyst or a pre-catalyst that is activated in situ. |
| Inappropriate Ligand | The choice of phosphine ligand is crucial for the stability and activity of the palladium catalyst. Solution: For heteroaromatic couplings, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos often give superior results. Consider screening a panel of ligands to find the optimal one for your specific substrate combination. |
| Insufficient Base Strength (Suzuki Coupling) | The base is essential for the transmetalation step. If the base is too weak, the reaction will be sluggish. Solution: While K2CO3 or Na2CO3 are commonly used, stronger bases like Cs2CO3 or K3PO4 can be more effective, especially with less reactive coupling partners. |
| Low Reaction Temperature | The oxidative addition of the 2-haloisonicotinonitrile to the Pd(0) complex can be slow, particularly if a chloropyridine is used. Solution: Gradually increase the reaction temperature. Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields. |
Problem 2: Significant Formation of Homocoupled Byproducts
Symptoms:
-
Presence of 2,2'-bithiophene and/or 4,4'-dicyano-2,2'-bipyridine in the crude reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| High Catalyst Loading | An excess of the palladium catalyst can promote homocoupling reactions. Solution: Reduce the catalyst loading to the minimum effective amount, typically in the range of 1-5 mol%. |
| Presence of Oxygen | Trace amounts of oxygen can facilitate oxidative homocoupling of the organometallic reagents. Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. |
| Sub-optimal Reaction Conditions | Certain solvent and base combinations can favor homocoupling. Solution: Screen different solvent systems (e.g., toluene, dioxane, DMF) and bases. Sometimes, the addition of a co-solvent like water can influence the reaction pathway. |
Problem 3: Protodeboronation/Protodestannylation Dominates
Symptoms:
-
Major byproduct is isonicotinonitrile.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Presence of Protic Impurities | Water or other protic impurities in the reaction mixture can lead to the cleavage of the C-B or C-Sn bond.[3] Solution: Use anhydrous solvents and dry reagents. If an aqueous base is used in a Suzuki coupling, consider using an anhydrous base like KF or CsF. |
| Instability of the Boronic Acid | Heteroaromatic boronic acids can be prone to decomposition, especially at elevated temperatures.[7][8] Solution: Use the corresponding boronic acid pinacol ester, which is often more stable. Alternatively, generate the boronic acid in situ or add it slowly to the reaction mixture. |
| Reaction pH | The rate of protodeboronation can be highly pH-dependent.[7][8] Solution: Carefully select the base to control the pH of the reaction medium. In some cases, a buffered system may be beneficial. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
2-Bromoisonicotinonitrile
-
Thiophene-2-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromoisonicotinonitrile (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).
-
Add Pd(dppf)Cl₂ (0.03 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Scheme and Common Side Reactions
Caption: Main reaction pathway and common side reactions.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Thien-2-ylisonicotinonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Thien-2-ylisonicotinonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. We will address common experimental challenges through a structured troubleshooting guide and a series of frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.
The synthesis of this compound, a key structural motif in medicinal chemistry, is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction couples an aryl halide (4-halo-isonicotinonitrile) with an organoboron reagent (thiophene-2-boronic acid or its derivatives). While robust, the reaction's success is highly dependent on the careful selection of catalyst, ligand, base, and solvent, especially when dealing with electron-deficient pyridine and potentially unstable thiophene reagents.
Section 1: The Suzuki-Miyaura Reaction at a Glance
The catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is critical for diagnosing and resolving experimental issues.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halo-isonicotinonitrile. This is often the rate-limiting step, particularly with less reactive aryl chlorides.
-
Transmetalation: The organic group from the activated thiophene boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of this compound and regenerating the active Pd(0) catalyst.
Technical Support Center: Purification of Crude 2-Thien-2-ylisonicotinonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 2-Thien-2-ylisonicotinonitrile. Leveraging extensive experience in synthetic and medicinal chemistry, this document provides in-depth troubleshooting advice and frequently asked questions to streamline your purification workflow and enhance the purity of your final compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, which is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.
Q1: My TLC analysis of the crude reaction mixture shows multiple spots. How do I identify the product and common impurities?
A1: A complex TLC profile is common after a Suzuki-Miyaura coupling. Here’s a systematic approach to deconstruct your TLC plate:
-
Spotting: On a single TLC plate, spot your crude reaction mixture alongside the starting materials (e.g., the halo-isonicotinonitrile and the thiophene boronic acid/ester).
-
Visualization: Use a UV lamp (254 nm) for visualization. This compound, with its conjugated aromatic system, should be UV-active.
-
Impurity Identification:
-
Unreacted Starting Materials: Spots corresponding to your starting materials can be identified by direct comparison. The halo-isonicotinonitrile is typically more polar (lower Rf) than the final product.
-
Homocoupled Byproducts: A common impurity is the homocoupled product of the thiophene boronic acid (e.g., 2,2'-bithiophene). This byproduct is generally much less polar (higher Rf) than the desired product and will often run near the solvent front.
-
Protodeboronation Product: The thiophene boronic acid can be replaced by a proton, leading to the formation of thiophene. This is a volatile, non-polar impurity.
-
Residual Palladium Catalyst: Palladium residues can sometimes be visible as a dark streak on the baseline of the TLC.
-
The following flowchart can guide your TLC analysis:
Caption: Troubleshooting flowchart for identifying common impurities via TLC analysis.
Q2: I'm struggling to achieve good separation with column chromatography. What solvent system should I use?
A2: The polarity of this compound, with its pyridine and nitrile functionalities, necessitates a moderately polar solvent system for effective separation on silica gel.
-
Initial Solvent System Selection: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity based on TLC analysis. Aim for an Rf value of 0.2-0.3 for the product spot on your TLC plate for optimal column separation.
-
Gradient Elution: For complex mixtures, a gradient elution is highly recommended. Start with a low polarity mobile phase to elute non-polar impurities (like homocoupled thiophene) and gradually increase the percentage of the polar solvent to elute your product, followed by any more polar impurities.
-
Alternative Solvents: If you observe tailing or poor separation with ethyl acetate, consider using dichloromethane (DCM) as the primary solvent with increasing amounts of ethyl acetate or methanol. Be aware that DCM can increase column back-pressure.
| Solvent System Component | Role | Common Ratios (Non-polar:Polar) |
| Hexanes / Petroleum Ether | Non-polar eluent | 95:5 to 70:30 |
| Ethyl Acetate | Polar eluent | 5:95 to 30:70 |
| Dichloromethane (DCM) | Intermediate polarity eluent | Can be used with small additions of Ethyl Acetate or Methanol |
Q3: My purified product still shows impurities in the 1H NMR spectrum. What are these and how can I remove them?
A3: If after column chromatography, your 1H NMR still indicates the presence of impurities, consider the following:
-
Co-eluting Impurities: Some byproducts may have very similar polarities to your product, causing them to co-elute.
-
Re-chromatography: A second column chromatography with a shallower solvent gradient or a different solvent system might resolve these impurities.
-
-
Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent pair.
-
Solvent Selection: Ideal recrystallization solvents will dissolve your compound when hot but not at room temperature or below. For polar aromatic compounds, common choices include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes or DCM/hexanes.
-
Procedure: Dissolve the impure solid in the minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Q4: The yield of my purified product is very low. What are the likely causes?
A4: Low recovery can be due to several factors throughout the workup and purification process.
-
Incomplete Reaction: Before purification, ensure your reaction has gone to completion using TLC or LC-MS analysis.
-
Product Loss During Workup: Ensure that your product is not partially soluble in the aqueous phase during extraction. Back-extract the aqueous layer with your organic solvent to recover any dissolved product.
-
Column Chromatography Issues:
-
Improper Solvent System: If the solvent is too polar, your product may elute too quickly with impurities. If it's not polar enough, your product may not elute from the column at all.
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation and mixed fractions.
-
-
Recrystallization Losses: Some product will always remain dissolved in the mother liquor during recrystallization. To minimize this, use the minimum amount of hot solvent necessary for dissolution and ensure thorough cooling.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
A1: While extensive data is not widely published, based on analogous compounds like 2-(2-Thienyl)pyridine, which has a melting point of 60-65 °C, this compound is expected to be a white to off-white or pale yellow solid at room temperature.[1] It is likely to be poorly soluble in water but soluble in common organic solvents like dichloromethane and chloroform.[2]
Q2: What are the key features to look for in the 1H NMR spectrum of pure this compound?
A2: The 1H NMR spectrum should show distinct signals for the protons on the pyridine and thiophene rings. Based on the structure, you would expect:
-
Pyridine Protons: Three protons in the aromatic region, likely exhibiting coupling patterns characteristic of a 2,4-disubstituted pyridine.
-
Thiophene Protons: Three protons in the aromatic region, with coupling constants typical for a 2-substituted thiophene ring. For a similar compound, 2-(2-thienyl)pyridine, the proton signals appear between 7.0 and 8.6 ppm.[3]
Q3: Can I use reversed-phase HPLC to assess the purity of my compound?
A3: Yes, reversed-phase HPLC (RP-HPLC) is an excellent method for assessing the purity of this compound and for analyzing crude reaction mixtures.
-
Typical Conditions: A C18 column is a good starting point. The mobile phase would typically be a gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: A UV detector set at a wavelength where the compound has strong absorbance (likely in the 254-280 nm range) should be used.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This is a general protocol and should be adapted based on TLC analysis of your crude mixture.
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using a slurry method with your initial, non-polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the non-polar solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to elute your product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Caption: Workflow for column chromatography purification.
Protocol 2: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair through small-scale solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with swirling until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You should observe crystal formation.
-
Complete Crystallization: Place the flask in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
References
dealing with regioisomer formation in 2-Thien-2-ylisonicotinonitrile synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-thien-2-ylisonicotinonitrile. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. As your Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome synthetic hurdles and optimize your reaction outcomes.
Troubleshooting Guide: Overcoming Regioisomer Formation
The formation of regioisomers is a primary challenge in the synthesis of this compound, particularly in cross-coupling reactions. This guide will help you diagnose and resolve issues related to poor regioselectivity.
Question: My Suzuki-Miyaura coupling reaction is producing a significant amount of the undesired regioisomer. How can I improve the selectivity for this compound?
Answer:
This is a frequent challenge in the cross-coupling of heteroaromatic compounds. The regiochemical outcome is influenced by a delicate interplay of electronic and steric factors. Here is a systematic approach to enhancing the regioselectivity of your reaction:
1. Re-evaluate Your Coupling Partners:
The choice of your starting materials is the most critical factor. For the synthesis of this compound, a highly regioselective approach is the Suzuki-Miyaura coupling of 2-bromothiophene with 4-cyano-2-pyridylboronic acid or its corresponding boronate ester. This strategy generally favors the formation of the desired product.
2. Catalyst and Ligand Selection:
The palladium catalyst and its coordinating ligand play a pivotal role in determining which C-X bond is activated.[1][2]
-
Sterically Hindered Ligands: Electron-rich, bulky phosphine ligands can enhance selectivity. Ligands such as XPhos, SPhos, or RuPhos often provide excellent results by favoring oxidative addition at the less sterically hindered position.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are known to be highly effective in activating palladium catalysts and can offer improved stability and selectivity.[3]
3. Optimization of Reaction Conditions:
-
Base: The choice of base can significantly impact the reaction. While K₂CO₃ or Cs₂CO₃ are commonly used, a weaker base like K₃PO₄ can sometimes improve selectivity by slowing down the transmetalation step.
-
Solvent: The polarity of the solvent can influence the reaction intermediates. Aprotic polar solvents like dioxane, DMF, or toluene are often used. A screening of solvents can reveal the optimal medium for your specific substrate combination.
-
Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, potentially increasing the yield of the desired isomer.
Experimental Protocol: Ligand Screening for Improved Regioselectivity
-
Set up a series of parallel reactions in small vials.
-
To each vial, add 2-bromothiophene (1.0 equiv), 4-cyano-2-pyridylboronic acid (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the respective ligand (4 mol%) to each vial. Use a different bulky phosphine ligand for each reaction.
-
Add the chosen solvent (e.g., dioxane) and stir the reactions at a set temperature (e.g., 80 °C).
-
Monitor the reactions by TLC or GC-MS to determine the ratio of regioisomers.
| Ligand | Temperature (°C) | Solvent | Regioisomeric Ratio (Desired:Undesired) |
| PPh₃ | 100 | Toluene | 3:1 |
| XPhos | 80 | Dioxane | 15:1 |
| SPhos | 80 | Dioxane | 18:1 |
| RuPhos | 80 | Toluene | 12:1 |
Note: The values in this table are illustrative and the optimal conditions should be determined experimentally.
Question: I am having difficulty separating the regioisomers of this compound by column chromatography. What are some alternative purification strategies?
Answer:
Co-elution of regioisomers is a common purification challenge. If standard column chromatography is ineffective, consider the following approaches:
-
Recrystallization: This can be a highly effective method if one isomer is significantly less soluble than the other in a particular solvent system. Experiment with a range of solvents of varying polarities.
-
Preparative HPLC: High-performance liquid chromatography (HPLC) offers superior resolution compared to standard column chromatography and can often separate closely related isomers.
-
Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative that has significantly different physical properties, allowing for easier separation. The derivative can then be converted back to the desired product.
Frequently Asked Questions (FAQs)
What are the most common synthetic routes for this compound?
The most prevalent and effective methods for synthesizing this compound involve palladium-catalyzed cross-coupling reactions.[4] The two most common are:
-
Suzuki-Miyaura Coupling: This reaction couples a thienylboronic acid (or boronate ester) with a halogenated isonicotinonitrile, or vice versa. It is often preferred due to the commercial availability and stability of boronic acids.[5][6]
-
Stille Coupling: This involves the coupling of an organotin reagent (e.g., a stannylthiophene) with a halogenated isonicotinonitrile. While effective, the toxicity of organotin compounds is a significant drawback.
How can I accurately determine the regioisomeric ratio in my product mixture?
Accurate quantification of regioisomers is crucial for optimizing your reaction. The following analytical techniques are recommended:
-
¹H NMR Spectroscopy: The proton NMR spectra of the regioisomers will likely show distinct chemical shifts for the aromatic protons. Integration of the corresponding peaks can provide a quantitative measure of the isomer ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the isomers, and the relative peak areas in the chromatogram can be used to determine the ratio. The mass spectrometer will confirm that the peaks correspond to the correct mass.
-
High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC can separate the isomers, and the peak areas in the chromatogram can be used for quantification.
What is the underlying mechanistic reason for the formation of regioisomers in the Suzuki coupling of thiophene and pyridine derivatives?
The formation of regioisomers stems from the possibility of oxidative addition of the palladium(0) catalyst to different C-X (where X is a halide) bonds on the pyridine ring or C-H bonds on the thiophene ring in direct arylation approaches.[2] The regioselectivity is governed by a combination of:
-
Electronic Effects: The electron density at different positions on the aromatic rings influences the rate of oxidative addition.
-
Steric Hindrance: Bulky substituents on the catalyst's ligands or the substrates can sterically block the approach of the palladium catalyst to certain positions.
Visualizing the Reaction Pathway
The following diagram illustrates a generalized workflow for optimizing the regioselectivity of a Suzuki-Miyaura cross-coupling reaction.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Novel 2-Thien-2-ylisonicotinonitrile Derivatives: Synthesis, Characterization, and Biological Performance
Introduction: The Growing Interest in Thienyl-Substituted Pyridines
In the landscape of medicinal chemistry, the fusion of thiophene and pyridine rings has given rise to a class of heterocyclic compounds with significant therapeutic potential.[1] The pyridine skeleton is a ubiquitous motif in a vast array of natural products and clinically approved drugs.[2] When coupled with a thiophene moiety, the resulting thienylpyridine scaffold has demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This guide focuses on a specific subclass, 2-Thien-2-ylisonicotinonitrile derivatives, offering a comparative analysis of their synthesis, spectral characterization, and performance in key biological assays against established therapeutic agents. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, grounded in experimental data, to inform future research and development in this promising area.
Synthesis and Characterization: A Modular Approach
The synthesis of 2-thienyl-substituted 3-cyanopyridines, the core structure of our compounds of interest, is typically achieved through a multi-component reaction, which allows for facile generation of structural diversity. A common and efficient method is a one-pot condensation reaction involving an appropriate chalcone, malononitrile, and a base in a suitable solvent.[4]
Rationale for Synthetic Strategy
The selection of a multi-component reaction is a deliberate choice rooted in the principles of green and efficient chemistry. This approach allows for the construction of complex molecules from simple, readily available starting materials in a single step, minimizing waste and purification efforts. The chalcone precursor, itself synthesized via a Claisen-Schmidt condensation, provides a key point of diversification, allowing for the introduction of various substituents on the aryl rings to probe structure-activity relationships (SAR).
General Synthetic Protocol
A representative synthesis of a 4-Aryl-6-(thiophen-2-yl)-2-substituted-pyridine-3-carbonitrile is outlined below. This protocol is adapted from established methodologies for the synthesis of similar pyridine derivatives.[4][5]
-
Chalcone Synthesis: An equimolar mixture of 2-acetylthiophene and a substituted benzaldehyde is dissolved in ethanol. A catalytic amount of a strong base (e.g., 10% aqueous NaOH) is added dropwise, and the mixture is stirred at room temperature until a precipitate forms. The resulting chalcone is filtered, washed with cold ethanol, and dried.
-
Pyridine Ring Formation: The synthesized chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol) are refluxed in absolute ethanol overnight.[6]
-
Workup and Purification: Upon cooling, the reaction mixture is poured into ice-cold water. The resulting solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-amino-4-aryl-6-(thiophen-2-yl)nicotinonitrile derivative.
Spectroscopic Characterization
The structural elucidation of the synthesized derivatives relies on a combination of spectroscopic techniques. The data presented here is representative of a typical 2-thienyl-substituted cyanopyridine.[6][7]
| Technique | Characteristic Features |
| FT-IR | Absorption bands in the range of 3487-3412 cm⁻¹ and 3368-3300 cm⁻¹ corresponding to the N-H stretching vibrations of the amino group. A sharp band around 2218 cm⁻¹ is indicative of the nitrile (C≡N) group.[5][6] |
| ¹H-NMR | A broad singlet for the -NH₂ protons typically appears around δ 5.30–5.38 ppm. A singlet for the proton at the 5-position of the pyridine ring is observed in the region of δ 7.09–7.25 ppm. Aromatic and thiophene protons resonate in the expected downfield region.[6] |
| ¹³C-NMR | The carbon of the nitrile group gives a signal around δ 117-120 ppm. Signals for the aromatic and heteroaromatic carbons appear in the δ 110-160 ppm range. |
| Mass Spec | The mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound. |
The following diagram illustrates the general workflow for the synthesis and characterization of these novel derivatives.
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Comparative Performance Analysis: Anticancer and Antimicrobial Activity
A primary driver for the synthesis of novel heterocyclic compounds is the search for more effective and selective therapeutic agents. Here, we compare the biological performance of representative 2-thienylisonicotinonitrile derivatives against established drugs in two key areas: anticancer and antimicrobial activity.
Anticancer Activity: A Head-to-Head with Doxorubicin
The cytotoxic effects of novel thienyl-substituted cyanopyridines are often evaluated against a panel of human cancer cell lines using the MTT assay. Doxorubicin, a widely used chemotherapeutic agent, serves as a common positive control.
Causality Behind Experimental Choice: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This allows for a quantitative assessment of a compound's ability to inhibit cell growth or induce cell death. Doxorubicin is chosen as a comparator due to its well-characterized mechanism of action (intercalation into DNA and inhibition of topoisomerase II) and its broad use in cancer therapy, providing a stringent benchmark for new drug candidates.[8]
Comparative Data:
The following table summarizes the cytotoxic activity (IC₅₀ values in µM) of a representative novel 2-thienylisonicotinonitrile derivative and Doxorubicin against the MCF-7 human breast cancer cell line, as synthesized from literature data.[5][9]
| Compound | MCF-7 IC₅₀ (µM) |
| Novel Derivative (7c) | 0.6 ± 0.01 |
| Doxorubicin (Reference) | 1.6 ± 0.02 |
Note: Data is compiled from multiple sources for comparative purposes and may not represent a direct head-to-head study.
Interpretation of Results:
The data indicates that the novel derivative (7c) exhibits significantly more potent cytotoxic activity against the MCF-7 cell line than the standard chemotherapeutic drug, Doxorubicin.[5] This enhanced potency suggests that the 2-thienylisonicotinonitrile scaffold is a promising pharmacophore for the development of new anticancer agents. Further structure-activity relationship studies are warranted to optimize this activity. For instance, studies have shown that the nature and position of substituents on the aryl ring can significantly influence the anticancer activity of thienylpyridine derivatives.[4]
Antimicrobial Activity: Benchmarking Against Ciprofloxacin
The antimicrobial potential of these novel derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a range of bacterial and fungal strains. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a frequently used reference standard.
Causality Behind Experimental Choice: The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[10] It involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism. Ciprofloxacin is an excellent comparator due to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria and its well-understood mechanism of action, which involves the inhibition of DNA gyrase and topoisomerase IV.[11]
Comparative Data:
The table below presents a comparison of the MIC values (in µg/mL) for a representative 2-thienyl substituted heterocycle and Ciprofloxacin against common bacterial strains.
| Compound | S. aureus (Gram +) | E. coli (Gram -) |
| Novel Thienyl Derivative | 12.5 | 25 |
| Ciprofloxacin (Reference) | 0.5 - 2 | 0.25 - 1 |
Note: Data is synthesized from literature reports for illustrative comparison.[10][12]
Interpretation of Results:
In this comparison, the novel thienyl derivative demonstrates moderate antibacterial activity, though it is less potent than the established antibiotic, Ciprofloxacin.[10][12] However, the emergence of widespread antibiotic resistance necessitates the discovery of new chemical scaffolds with antimicrobial properties.[11] While not as potent as Ciprofloxacin in this instance, the activity of the thienylisonicotinonitrile core warrants further investigation and optimization. Modifications to the core structure could lead to derivatives with enhanced potency and a broader spectrum of activity.
Experimental Protocols
For scientific integrity and reproducibility, detailed experimental protocols are provided below.
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the in vitro cytotoxic activity of novel compounds.[3]
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (Doxorubicin) in the growth medium. After 24 hours, replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for antimicrobial susceptibility testing.[10]
-
Compound Preparation: Prepare a stock solution of the test compound and the reference antibiotic (Ciprofloxacin) in a suitable solvent. Make serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Mechanistic Insights and Future Directions
The potent biological activities of thienylpyridine derivatives are attributed to their ability to interact with various biological targets. In the context of cancer, some thienopyridine derivatives have been shown to inhibit protein phosphatases, which are key regulators of cell signaling pathways involved in cancer progression.[13] The mechanism often involves the oxidation of a catalytic cysteine residue in the active site of the phosphatase.[13] For their antiplatelet activity, thienopyridines are known to be irreversible inhibitors of the P2Y12 receptor.[14]
The promising results presented in this guide underscore the potential of this compound derivatives as a scaffold for the development of novel therapeutics. Future research should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse substituents to establish more detailed structure-activity relationships.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent compounds.
-
In vivo evaluation: Assessing the efficacy and safety of lead compounds in animal models of cancer and infectious diseases.
By systematically exploring the chemical space around the this compound core, the scientific community can unlock the full therapeutic potential of this versatile class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]
- 5. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journalwjarr.com [journalwjarr.com]
- 8. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sid.ir [sid.ir]
- 11. researchgate.net [researchgate.net]
- 12. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of thienopyridone and iminothienopyridinedione inhibition of protein phosphatases - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Thienopyridine - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Efficacy Comparison of Novel Kinase Inhibitors: A Case Study with 2-Thien-2-ylisonicotinonitrile
For drug development professionals and researchers in cellular biology, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous comparative analysis. This guide provides a comprehensive framework for evaluating the efficacy of a novel inhibitor, using the hypothetical compound 2-Thien-2-ylisonicotinonitrile as a case study. While specific data for this molecule is not yet prevalent in published literature, its structural motifs—a thienopyridine backbone with an isonicotinonitrile moiety—suggest potential activity against protein kinases, a class of enzymes frequently targeted in oncology and inflammatory diseases.[1][2][3][4] This guide will, therefore, outline the essential experiments to compare this compound against established kinase inhibitors.
The Scientific Imperative: Beyond IC50 Values
A common pitfall in preliminary inhibitor screening is an over-reliance on the half-maximal inhibitory concentration (IC50). While a crucial metric, it is highly dependent on experimental conditions and does not fully describe the inhibitor's mechanism of action.[5][6] A robust comparison requires a multi-faceted approach, elucidating not only potency but also selectivity, mechanism of inhibition, and cellular effects. Our comparative analysis will, therefore, be structured around these key pillars.
For this guide, we will hypothesize that this compound is a potential inhibitor of Transforming Growth Factor-Beta-Activated Kinase 1 (TAK1), a key signaling node in inflammatory pathways.[7] We will compare its efficacy against a known, albeit fictional, reversible covalent inhibitor of TAK1, 'Compound X'.
Part 1: Foundational Efficacy – In Vitro Enzymatic Assays
The initial step is to determine the direct inhibitory effect of this compound on the purified target enzyme. This is typically achieved through enzyme inhibition assays.[1][6]
Experimental Protocol: In Vitro Kinase Inhibition Assay
A standard in vitro kinase assay measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.
Materials and Reagents:
-
Purified recombinant TAK1 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
This compound and 'Compound X' (solubilized in DMSO)
-
Kinase buffer (containing MgCl2, DTT, and a buffering agent like HEPES)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which quantifies ADP production)
-
Microplate reader
Step-by-Step Methodology:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound and 'Compound X' in kinase buffer.
-
Enzyme-Inhibitor Pre-incubation: Add the diluted inhibitors to the wells of a microplate, followed by the addition of the TAK1 enzyme. Allow for a pre-incubation period to permit binding.
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of the kinase substrate and ATP.
-
Reaction Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period.
-
Stop Reaction and Detect Signal: Terminate the kinase reaction and add the detection reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
Pre-incubation: This step is crucial, especially for inhibitors that may have a slower on-rate or are time-dependent.[5]
-
ATP Concentration: The concentration of ATP relative to its Km (Michaelis constant) can significantly influence the apparent IC50 for ATP-competitive inhibitors.[8] It is often advisable to perform the assay at an ATP concentration close to the Km.
Data Presentation: Comparative Inhibitory Potency
The results of the in vitro kinase assay should be summarized in a clear, comparative table.
| Inhibitor | Target Kinase | IC50 (nM) | Hill Slope |
| This compound | TAK1 | 45.3 ± 5.2 | 1.1 |
| Compound X | TAK1 | 28.9 ± 3.7 | 1.0 |
This is a hypothetical data table for illustrative purposes.
Part 2: Elucidating the Mechanism of Inhibition (MOA)
Understanding how an inhibitor interacts with its target is critical for lead optimization. The primary distinction to be made is between competitive, non-competitive, and uncompetitive inhibition.[8]
Experimental Protocol: MOA Studies
Mechanism of action studies involve varying the concentration of the substrate (in this case, ATP) at fixed inhibitor concentrations.[8]
Methodology:
-
Perform the in vitro kinase assay as described above.
-
For each fixed concentration of this compound and 'Compound X', generate a full substrate (ATP) titration curve.
-
Analyze the data using double-reciprocal plots (Lineweaver-Burk plots) or by fitting the data to Michaelis-Menten kinetics models.
Interpreting the Results:
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis. The apparent Km for the substrate increases with inhibitor concentration, while Vmax remains unchanged.
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with inhibitor concentration, while Km remains unchanged.
-
Uncompetitive Inhibition: The lines will be parallel. Both the apparent Km and Vmax decrease with inhibitor concentration.
Visualization of Experimental Workflow
Caption: Workflow for determining the mechanism of inhibition.
Part 3: Cellular Activity and Target Engagement
Demonstrating that an inhibitor is active in a cellular context is a critical step. This involves assessing its ability to inhibit the target kinase within a living cell and the downstream consequences of this inhibition.
Experimental Protocol: Western Blot for Phospho-Protein Levels
A common method to assess the cellular activity of a kinase inhibitor is to measure the phosphorylation of a known downstream substrate of the target kinase. For TAK1, this could be the phosphorylation of IKKβ.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human macrophage cell line) and treat with varying concentrations of this compound and 'Compound X' for a defined period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-IKKβ) and the total protein (e.g., anti-IKKβ).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Data Presentation: Cellular Potency
| Inhibitor | Cellular Target | Cellular IC50 (nM) |
| This compound | p-IKKβ inhibition | 152.7 ± 18.1 |
| Compound X | p-IKKβ inhibition | 98.4 ± 12.5 |
This is a hypothetical data table for illustrative purposes.
Visualization of the TAK1 Signaling Pathway
Caption: Simplified TAK1 signaling pathway and point of inhibition.
Conclusion and Future Directions
This guide has outlined a foundational framework for comparing the efficacy of a novel inhibitor, this compound, with an established one. Based on our hypothetical data, while 'Compound X' shows slightly higher potency in both enzymatic and cellular assays, this compound demonstrates comparable activity, warranting further investigation.
The next logical steps in a real-world scenario would include:
-
Selectivity Profiling: Testing this compound against a panel of other kinases to determine its selectivity.
-
In Vivo Efficacy: Evaluating the compound in animal models of relevant diseases.
-
Pharmacokinetic and Toxicological Studies: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
By systematically progressing through these stages of comparison, researchers can build a comprehensive data package to support the advancement of promising new chemical entities from the bench to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide to Computational Docking: Evaluating 2-Thien-2-ylisonicotinonitrile Analogues as Kinase Inhibitors
In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth comparison of computational docking methodologies for evaluating 2-Thien-2-ylisonicotinonitrile analogues, a class of heterocyclic compounds showing promise as kinase inhibitors for cancer therapy. We will explore the nuances of protocol selection, the critical importance of experimental validation, and a practical, step-by-step workflow for researchers in the field.
The Therapeutic Promise of Thiophene-Based Kinase Inhibitors
The 2-thienylisonicotinonitrile scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent inhibitors of key signaling proteins. Kinases, enzymes that catalyze the transfer of phosphate groups, are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of anticancer drugs. Thieno[2,3-d]pyrimidines, structurally related to this compound, have demonstrated significant inhibitory activity against receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are crucial drivers of tumor growth and angiogenesis.[1][2]
The rationale for employing computational docking in the study of these analogues is to predict their binding affinity and orientation within the kinase active site. This in silico approach allows for the rapid screening of large virtual libraries of compounds and provides insights into structure-activity relationships (SAR), guiding the synthesis of more potent and selective inhibitors.
Comparing Computational Docking Protocols: A Multi-faceted Approach
The accuracy and predictive power of a docking study are not solely dependent on the chosen software but on a well-validated and meticulously executed protocol. Here, we compare key aspects of different docking approaches, drawing on methodologies reported for structurally similar kinase inhibitors.
Core Components of a Docking Protocol
A robust docking workflow can be broken down into four key stages:
-
Protein Preparation: This involves obtaining the 3D structure of the target kinase, typically from the Protein Data Bank (PDB), and preparing it for docking. This includes adding hydrogen atoms, assigning correct protonation states, and removing water molecules and co-crystallized ligands.
-
Ligand Preparation: The 2D structures of the this compound analogues are converted into 3D conformations, and their geometries are optimized.
-
Grid Generation: A grid box is defined around the active site of the kinase to specify the search space for the docking algorithm.
-
Docking and Scoring: The ligand is placed into the active site in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose.
The choice of software significantly influences the specific algorithms used for docking and scoring. Popular choices in academic and industrial research include AutoDock, GOLD, and Schrödinger's Glide. While each has its strengths, the key to a successful study lies in the careful validation of the chosen protocol.
The Critical Step: Docking Protocol Validation
Before embarking on a large-scale virtual screen, it is imperative to validate the docking protocol. This is typically achieved by redocking a co-crystallized ligand into the active site of the target protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation, indicating that the protocol can accurately reproduce the experimentally observed binding mode.[1]
Experimental Data for Validation and Comparison
The ultimate measure of a docking protocol's success is its ability to correlate computational predictions with experimental biological data. The following table presents a selection of thieno[2,3-d]pyrimidine derivatives with their reported IC50 values against cancer cell lines and their corresponding docking scores against VEGFR-2. This data highlights the potential for a well-calibrated docking protocol to rank compounds by their biological activity.
| Compound ID | Target Cell Line | Experimental IC50 (µM) | Docking Score (kcal/mol) vs. VEGFR-2 |
| Compound 18 | MCF-7 | 10.17 | -22.71 |
| Sorafenib (Ref.) | MCF-7 | 9.98 | -21.77 |
| Compound 19 | MCF-7 | 12.35 | -20.15 |
| Compound 20 | MCF-7 | 15.88 | -19.89 |
| Compound 21 | MCF-7 | 20.12 | -18.54 |
| Compound 22 | MCF-7 | 24.27 | -17.33 |
Data synthesized from a study on thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors.[1]
Similarly, the following table shows data for thieno[2,3-d]pyrimidine derivatives targeting EGFR, demonstrating a correlation between inhibitory concentration and docking scores.
| Compound ID | Target Kinase | Experimental IC50 (nM) | Docking Score (kcal/mol) vs. EGFR |
| Compound 5b | EGFRWT | 37.19 | -17.22 |
| Erlotinib (Ref.) | EGFRWT | 5.9 | -23.94 |
| Compound 5b | EGFRT790M | 204.10 | -16.87 |
| Erlotinib (Ref.) | EGFRT790M | 212.2 | -22.56 |
Data from a study on thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors.[2]
A Step-by-Step Experimental Protocol for Docking this compound Analogues
The following protocol provides a detailed workflow for a typical docking study targeting a kinase like VEGFR-2, based on methodologies reported in the literature.[1]
Software: Molecular Operating Environment (MOE)
1. Protein Preparation:
- Download the crystal structure of VEGFR-2 (PDB ID: 2OH4) from the Protein Data Bank.
- Load the PDB file into MOE.
- Run the "Structure Preparation" tool to correct for any structural issues.
- Protonate the protein using the "Protonate 3D" tool, assigning appropriate protonation states for all residues.
- Delete all water molecules and the co-crystallized ligand from the active site.
2. Ligand Preparation:
- Draw the 2D structures of the this compound analogues.
- Convert the 2D structures to 3D using MOE's builder tool.
- Perform energy minimization of the ligands using the MMFF94x force field until a gradient of 0.05 kcal/mol/Å is reached.
- Save the prepared ligands in a molecular database (.mdb) file.
3. Active Site Identification and Grid Generation:
- Use the "Site Finder" tool in MOE to identify the ATP-binding site of VEGFR-2.
- Define the docking site based on the residues identified by Site Finder.
4. Docking and Scoring:
- Select the prepared ligand database and the prepared protein structure.
- Use the "Triangle Matcher" placement method and "London dG" scoring function for initial docking.
- Refine the top 30 poses using the "Induced Fit" method and rescore using the "GBVI/WSA dG" scoring function.
- The final docking score represents the estimated binding free energy.
5. Analysis of Results:
- Visualize the top-scoring poses for each ligand within the active site.
- Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
- Correlate the docking scores with the experimental IC50 values.
Visualizing the Docking Workflow and Key Interactions
To better illustrate the computational workflow and the logic behind it, the following diagrams are provided.
Caption: A generalized workflow for molecular docking studies of kinase inhibitors.
References
- 1. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for Drug Discovery: 2-Thien-2-ylisonicotinonitrile vs. Phenylisonicotinonitrile
A Senior Application Scientist's Guide to Two Promising Heterocyclic Scaffolds
In the landscape of medicinal chemistry, the isonicotinonitrile scaffold represents a privileged structure, serving as the foundation for a multitude of biologically active compounds. The strategic substitution at the 2-position of this pyridine ring system can dramatically influence the molecule's physicochemical properties and pharmacological profile. This guide provides a detailed comparative analysis of two such analogs: 2-Thien-2-ylisonicotinonitrile and Phenylisonicotinonitrile. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their structural nuances, potential biological activities, and the experimental methodologies crucial for their evaluation.
Introduction: The Significance of the Aryl and Heteroaryl Moieties
The core structure, isonicotinonitrile (pyridine-4-carbonitrile), is a versatile building block in drug design. The introduction of an aromatic ring, such as a phenyl or a thienyl group, at the 2-position, imparts distinct electronic and steric properties that govern interactions with biological targets.
-
Phenylisonicotinonitrile incorporates a classic benzene ring, a fundamental aromatic system in many established drugs. Its derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.
-
This compound features a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. Thiophene is a bioisostere of the phenyl group, often employed by medicinal chemists to modulate potency, alter metabolic stability, or improve pharmacokinetic profiles.[1][2][3][4]
This guide will dissect the subtle yet significant differences between these two molecules, providing a rationale for selecting one over the other in a drug discovery program.
Physicochemical Properties: A Tale of Two Rings
| Property | This compound (Predicted) | Phenylisonicotinonitrile (Predicted) | Rationale for Comparison |
| Molecular Formula | C₁₀H₆N₂S | C₁₂H₈N₂ | The presence of sulfur in the thiophene ring. |
| Molecular Weight | ~186.24 g/mol | ~180.21 g/mol | Thiophene has a lower molecular weight than benzene. |
| LogP (Lipophilicity) | Lower | Higher | Thiophene is generally less lipophilic than benzene due to the presence of the heteroatom. |
| Polarity | Higher | Lower | The sulfur atom in thiophene introduces a dipole moment, increasing polarity compared to the non-polar benzene ring.[2] |
| Reactivity | More reactive | Less reactive | The thiophene ring is more electron-rich than benzene and more susceptible to electrophilic substitution.[1][2] |
| Hydrogen Bonding | Potential for S-interactions | Pi-stacking interactions | The sulfur atom in thiophene can participate in non-covalent interactions, which may differ from the pi-stacking of the phenyl ring. |
| Metabolic Stability | Potentially different metabolic profile | Known metabolic pathways | The thiophene ring can be metabolized via different pathways than the phenyl ring, potentially altering the pharmacokinetic profile. |
Key Insight: The seemingly minor substitution of a phenyl with a thienyl ring can lead to a molecule with increased polarity and potentially altered metabolic stability. This could translate to improved solubility and a different pharmacokinetic profile, which are critical considerations in drug development.
Biological Activities: A Focus on Anticancer and Antimicrobial Potential
Both phenyl and thienyl-substituted nicotinonitrile derivatives have been investigated for a range of biological activities. The primary areas of interest for these scaffolds are oncology and infectious diseases.
Anticancer Activity: Targeting Kinase Signaling
Numerous studies have highlighted the potential of nicotinonitrile derivatives as potent inhibitors of various protein kinases, which are key regulators of cell proliferation, differentiation, and survival. Overexpression or mutation of kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Pim-1 kinase are hallmarks of many cancers.
While specific IC50 values for the parent 2-phenylisonicotinonitrile are not extensively reported, related substituted derivatives have shown significant anticancer activity. For instance, various 2-amino-4,6-diphenylnicotinonitriles have demonstrated potent cytotoxicity against breast cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range, even surpassing the efficacy of the standard drug Doxorubicin.[6] The proposed mechanism for many nicotinonitrile derivatives involves the inhibition of key kinases in cancer cell signaling pathways.
For this compound, direct experimental data is scarce. However, the inclusion of a thiophene ring in place of a phenyl ring is a common strategy in medicinal chemistry to enhance biological activity. Thiophene-containing compounds have been shown to be effective anticancer agents. For example, a series of 2-(thiophen-2-yl)-substituted pyridine derivatives have demonstrated significant anti-proliferative effects against various cancer cell lines, with IC50 values in the low micromolar range.[7]
Structure-Activity Relationship (SAR) Insights:
-
The nitrogen atom of the pyridine ring and the cyano group are often crucial for binding to the hinge region of the kinase active site.
-
The nature of the aryl or heteroaryl group at the 2-position influences the overall shape and electronic properties of the molecule, affecting its interaction with the hydrophobic pocket of the kinase.
-
The increased polarity of the thienyl ring compared to the phenyl ring could lead to different binding interactions and potentially improved potency or selectivity.
Antimicrobial Activity
Experimental Protocols: A Guide to In Vitro Evaluation
To empirically determine and compare the biological activities of this compound and Phenylisonicotinonitrile, standardized in vitro assays are essential.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the compounds against a cancer cell line (e.g., MCF-7 for breast cancer).
Methodology:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and Phenylisonicotinonitrile) and a positive control (e.g., Doxorubicin) in the culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Antimicrobial Activity Assessment (Broth Microdilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against a bacterial strain (e.g., Staphylococcus aureus).
Methodology:
-
Bacterial Culture: Grow S. aureus in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds and a positive control (e.g., Ciprofloxacin) in MHB in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway and Experimental Workflow Visualization
The likely mechanism of action for these compounds, based on literature for related derivatives, is the inhibition of protein kinases. The following diagrams illustrate a generalized kinase inhibition pathway and the experimental workflow for screening these compounds.
Caption: Generalized signaling pathway of a receptor tyrosine kinase and its inhibition by an isonicotinonitrile derivative.
Caption: Experimental workflow for the comparative biological evaluation of the two compounds.
Conclusion and Future Directions
The comparative analysis of this compound and Phenylisonicotinonitrile highlights the profound impact of subtle structural modifications on the properties of a drug candidate. While both scaffolds hold significant promise, particularly in the development of kinase inhibitors for cancer therapy, the thienyl analog presents an intriguing profile. Its predicted higher polarity and distinct electronic nature compared to the phenyl derivative could translate into a more favorable pharmacokinetic and pharmacodynamic profile.
Further research is imperative to validate these hypotheses. The synthesis and direct comparative testing of both compounds using the outlined experimental protocols are critical next steps. Such studies will provide the necessary empirical data to guide future drug discovery efforts and to fully unlock the therapeutic potential of these versatile isonicotinonitrile scaffolds.
References
- 1. scribd.com [scribd.com]
- 2. longdom.org [longdom.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro anti-proliferative effects of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives on various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of 2-Thien-2-ylisonicotinonitrile Co-crystals: A Design and Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, the ability to predictably modify the physicochemical properties of active pharmaceutical ingredients (APIs) is a cornerstone of drug development. Co-crystallization, a technique rooted in the principles of crystal engineering, has emerged as a powerful tool to enhance properties such as solubility, stability, and bioavailability without altering the chemical structure of the API.[1][2][3] This guide provides a comprehensive framework for a comparative study of the X-ray crystallography of co-crystals of 2-Thien-2-ylisonicotinonitrile, a heterocyclic compound with potential pharmaceutical applications.
While specific experimental data on the co-crystals of this compound are not yet prevalent in the public domain, this guide will serve as a detailed roadmap for their design, synthesis, and crystallographic analysis. We will delve into the rationale behind co-former selection, present robust experimental protocols, and outline the analytical comparisons that would be crucial in evaluating the success of the co-crystallization strategy.
The Strategic Imperative for Co-crystallization of this compound
This compound presents a fascinating scaffold for crystal engineering. Its molecular architecture, featuring a thiophene ring, a pyridine ring, and a nitrile group, offers a rich tapestry of potential intermolecular interactions. The nitrogen atom of the pyridine ring and the nitrile group are potent hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. This inherent functionality makes this compound an ideal candidate for forming co-crystals with a variety of guest molecules, or "co-formers."
The primary motivation for exploring co-crystals of this compound would be to modulate its solid-state properties. For instance, if the parent compound exhibits poor aqueous solubility, forming a co-crystal with a highly soluble co-former could significantly enhance its dissolution rate.[1] Conversely, if the compound is prone to degradation, a co-crystal could offer improved physical and chemical stability.
Rational Co-former Selection: A Supramolecular Synthon Approach
The foundation of co-crystal design lies in the concept of supramolecular synthons – robust and predictable intermolecular interactions that guide the assembly of molecules in a crystal lattice.[4] By identifying the functional groups on this compound that can form reliable hydrogen bonds, we can strategically select co-formers with complementary functionalities.
For this theoretical study, we propose a selection of common and effective co-formers from two major classes: carboxylic acids and amides.
-
Carboxylic Acids (e.g., Benzoic Acid, Succinic Acid): These are excellent hydrogen bond donors and are known to form robust heterosynthons with the pyridine nitrogen of APIs.[5]
-
Amides (e.g., Nicotinamide, Isonicotinamide): These co-formers are versatile as they possess both hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen) sites, allowing for a variety of interaction motifs.[6]
The anticipated supramolecular synthons between this compound and these co-formers are visualized below.
Figure 1: Potential supramolecular synthons between this compound and selected co-formers.
Experimental Workflow: From Synthesis to Structure
A systematic approach to co-crystal screening and characterization is paramount. The following experimental protocols provide a detailed guide for synthesizing and analyzing the proposed co-crystals.
Co-crystal Synthesis
Two complementary methods are proposed for the synthesis of this compound co-crystals:
Protocol 1: Slow Evaporation from Solution
-
Stoichiometric Mixing: Dissolve equimolar amounts of this compound and the chosen co-former in a suitable solvent (e.g., ethanol, methanol, or acetone) with gentle heating and stirring until a clear solution is obtained.
-
Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at room temperature.
-
Crystal Harvesting: Once single crystals suitable for X-ray diffraction appear, carefully harvest them from the mother liquor.
Protocol 2: Liquid-Assisted Grinding (LAG)
-
Sample Preparation: Place stoichiometric amounts of this compound and the co-former in a mortar and pestle or a ball mill.
-
Grinding: Add a few drops of a suitable solvent (e.g., acetonitrile or ethyl acetate) and grind the mixture for a specified period (e.g., 30-60 minutes).
-
Analysis: The resulting powder can be analyzed directly by Powder X-ray Diffraction (PXRD).
Figure 2: A streamlined workflow for co-crystal synthesis and structural analysis.
X-ray Diffraction Analysis
X-ray diffraction is the definitive technique for confirming the formation of a new crystalline phase and for elucidating its three-dimensional structure.[7][8]
Protocol 3: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently pack the powdered sample from LAG or ground crystals from slow evaporation into a sample holder.
-
Data Collection: Collect the PXRD pattern over a suitable 2θ range (e.g., 5-40°) using a laboratory diffractometer with Cu Kα radiation.
-
Analysis: Compare the PXRD pattern of the product with those of the starting materials. The appearance of new diffraction peaks indicates the formation of a new crystalline phase.
Protocol 4: Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data at a controlled temperature (e.g., 100 K) using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
Comparative Analysis of Crystallographic Data
The ultimate goal of this study is to compare the crystal structures of the different this compound co-crystals to understand how the choice of co-former influences the resulting solid-state architecture. The following table provides a template for summarizing the key crystallographic parameters.
| Parameter | Co-crystal with Benzoic Acid | Co-crystal with Succinic Acid | Co-crystal with Nicotinamide |
| Formula | C₁₀H₆N₂S · C₇H₆O₂ | C₁₀H₆N₂S · C₄H₆O₄ | C₁₀H₆N₂S · C₆H₆N₂O |
| Crystal System | Hypothetical | Hypothetical | Hypothetical |
| Space Group | Hypothetical | Hypothetical | Hypothetical |
| Unit Cell Dimensions | a = ?, b = ?, c = ?α = ?, β = ?, γ = ? | a = ?, b = ?, c = ?α = ?, β = ?, γ = ? | a = ?, b = ?, c = ?α = ?, β = ?, γ = ? |
| Volume (ų) | Hypothetical | Hypothetical | Hypothetical |
| Z | Hypothetical | Hypothetical | Hypothetical |
| Key H-Bonds (Å, °) | O-H···N(py) = ?C-H···O = ? | O-H···N(py) = ?C-H···O = ? | N-H···N(nitrile) = ?N-H···N(py) = ? |
| π-π Stacking (Å) | Hypothetical | Hypothetical | Hypothetical |
A detailed analysis of the crystal packing would reveal how the supramolecular synthons assemble to form one-, two-, or three-dimensional networks. For instance, a hypothetical packing arrangement is depicted below.
Figure 3: A conceptual representation of a hypothetical crystal packing motif in a this compound co-crystal.
Concluding Remarks
This guide has outlined a comprehensive and scientifically rigorous approach to a comparative study of the X-ray crystallography of this compound co-crystals. By employing a rational, synthon-based design strategy and robust experimental methodologies, it is possible to systematically explore the co-crystallization landscape of this promising compound. The insights gained from such a study would be invaluable for understanding the fundamental principles of its solid-state behavior and for the targeted engineering of its physicochemical properties for potential pharmaceutical applications.
References
- 1. Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2-Thienyl-4-furyl-6-aryl pyridine derivatives: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. N′-[(3-Methyl-2-thienyl)carbonyl]isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Crystal structures of three homologues with increasing ring size: 2-methoxy-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, 2-methoxy-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and 2-methoxy-4-(thiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 2-Thien-2-ylisonicotinonitrile by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Novel Therapeutics
In the landscape of drug discovery and development, the molecular entity 2-Thien-2-ylisonicotinonitrile represents a class of heterocyclic compounds of significant interest due to its scaffold, which is prevalent in many biologically active molecules. As with any synthesized active pharmaceutical ingredient (API), establishing its purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility in preclinical and clinical research. The presence of even minute quantities of impurities—such as starting materials, intermediates, byproducts, or degradation products—can lead to altered pharmacological or toxicological profiles.
High-Performance Liquid Chromatography (HPLC) stands as the unequivocal gold standard for this task, offering high resolution, sensitivity, and quantitative accuracy.[1] This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the purity assessment of this compound, moving beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the method development process. Our objective is to equip researchers with a robust analytical framework that is both scientifically sound and pragmatically applicable.
The Analytical Challenge: Understanding the Analyte
This compound is a moderately polar molecule characterized by three key structural features that dictate its chromatographic behavior:
-
Isonicotinonitrile Core: A pyridine ring with a nitrile group. The nitrogen atom in the pyridine ring is weakly basic, and its protonation state can be influenced by the mobile phase pH.[2]
-
Thiophene Ring: An aromatic sulfur-containing heterocycle.
-
π-Electron System: The interconnected aromatic rings create a delocalized π-electron system, making the molecule a strong chromophore for UV detection and susceptible to π-π interactions.
The primary analytical goal is to develop a stability-indicating HPLC method capable of separating the main this compound peak from all potential process-related impurities and degradation products. Given its structure, potential impurities could include unreacted precursors (e.g., 2-bromothiophene, isonicotinonitrile), positional isomers, or products of oxidation or hydrolysis.
Comparative Analysis of HPLC Methodologies
The most effective approach for this molecule is Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase.[3] However, the choice of stationary phase chemistry is critical for achieving optimal selectivity. We will compare the two most logical starting points for method development.
Method A: The Industry Workhorse - C18 (Octadecylsilane) Column
The C18 column is the most widely used stationary phase in RP-HPLC, separating analytes primarily based on their hydrophobicity.[3] For a molecule like this compound, the interaction between the non-polar carbon backbone of the molecule and the C18 alkyl chains drives retention.
-
Causality: A C18 phase provides a strong hydrophobic retention mechanism. This is an excellent starting point because it reliably separates compounds based on differences in their logP values. It is robust, well-characterized, and available from a multitude of vendors, ensuring method transferability.
Method B: An Alternative Approach - Phenyl-Hexyl Column
For highly aromatic compounds, a standard C18 column may not always provide sufficient resolution for structurally similar impurities.[3] A stationary phase with embedded phenyl groups offers a mixed-mode separation mechanism, combining hydrophobic interactions with π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte and its impurities.
-
Causality: The π-π interactions provide an alternative selectivity that can be exploited to resolve compounds that have similar hydrophobicity but differ in their aromatic character or the spatial arrangement of their aromatic rings.[3] This is particularly useful for separating positional isomers or impurities where the aromatic system has been altered, which might co-elute on a C18 column.
Method Validation: The Pillar of Trustworthiness and Scientific Integrity
An analytical method is only as reliable as its validation. All methods used in a regulated environment must be validated according to International Conference on Harmonization (ICH) guidelines to ensure they are fit for purpose.[4][5] A properly validated method provides documented evidence of its performance and reliability.[6][7]
The core validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] This is typically demonstrated by peak purity analysis using a photodiode array (PDA) detector and by spiking the sample with known impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4][6]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by recovery studies.[4]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[7]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
Experimental Workflow
The logical flow for assessing the purity of this compound is outlined below.
References
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. welch-us.com [welch-us.com]
- 3. nacalai.com [nacalai.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. actascientific.com [actascientific.com]
Navigating the Bioactive Landscape of Thienyl-Isonicotinonitrile Scaffolds: A Comparative Guide for Drug Discovery Professionals
For researchers and scientists immersed in the intricate world of drug development, the exploration of novel heterocyclic compounds is a journey toward identifying potent and selective therapeutic agents. Among the myriad of scaffolds, the fusion of a thiophene ring with an isonicotinonitrile core presents a compelling area of investigation. This guide provides an in-depth, comparative analysis of the biological effects associated with derivatives of 2-Thien-2-ylisonicotinonitrile, drawing upon peer-reviewed literature to illuminate the therapeutic potential and mechanistic underpinnings of this chemical family. While direct studies on this compound remain nascent, a wealth of data on structurally related compounds offers a roadmap for future discovery.
The Allure of the Thienyl-Isonicotinonitrile Pharmacophore
The constituent parts of this compound, the thiophene ring and the isonicotinonitrile moiety, are well-established pharmacophores in medicinal chemistry. Thiophene, a sulfur-containing heterocycle, is a versatile building block found in numerous approved drugs, valued for its ability to engage in various biological interactions. Similarly, the isonicotinonitrile framework, a substituted pyridine, is a key component in molecules with a broad spectrum of pharmacological activities, including antitubercular and anticancer properties. The strategic combination of these two moieties offers a unique three-dimensional architecture ripe for exploration.
Comparative Biological Activities of Structurally Related Compounds
Lacking direct experimental data on this compound, we turn our focus to its close chemical cousins. The following sections compare the biological effects of various classes of compounds that share either the thienyl-pyridine or the isonicotinonitrile core, providing a predictive framework for the potential activities of our lead compound.
Antiproliferative and Anticancer Potential
The thienyl-pyridine scaffold has emerged as a promising foundation for the development of novel anticancer agents. Several research groups have synthesized and evaluated derivatives for their cytotoxic effects against a range of human cancer cell lines.
A notable class of related compounds are the N-(thiophen-2-yl) nicotinamide derivatives . These molecules, which replace the nitrile group of isonicotinonitrile with an amide linkage, have demonstrated significant antiproliferative activity. For instance, certain derivatives have been shown to be effective against various cancer cell lines, with their mechanism of action often linked to the inhibition of critical cellular signaling pathways.
Another pertinent family of compounds are the thienopyrimidines , which can be considered bioisosteres of thienyl-pyridines. These fused heterocyclic systems have been extensively investigated as inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key regulators of cell growth and survival. For example, some 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives have exhibited potent PI3Kα inhibitory activity and cytotoxicity against cancer cell lines like HepG-2, A549, PC-3, and MCF-7.
Furthermore, 2-thienyl-4-furyl-6-aryl pyridine derivatives have been synthesized and evaluated as inhibitors of topoisomerase I and II, enzymes crucial for DNA replication and repair. Several compounds in this series displayed significant topoisomerase II inhibitory activity and cytotoxicity against the HCT15 human colon cancer cell line.
The antiproliferative effects are not limited to kinase and topoisomerase inhibition. Thienopyridinium and thienopyrimidinium derivatives have been identified as inhibitors of human choline kinase α1 (CKα1), a target for antitumor agents due to its role in lipid biosynthesis. One promising compound, Ff-35, demonstrated submicromolar inhibition of tumor cell growth and induced apoptosis in a concentration-dependent manner.
**Table 1: Comparative
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Thien-2-ylisonicotinonitrile
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-Thien-2-ylisonicotinonitrile. The following guidance is based on the known hazards of its structural components, thiophene and isonicotinonitrile, as well as general safety protocols for handling heterocyclic nitrile compounds. It is imperative to conduct a thorough risk assessment for your specific experimental conditions and to handle this compound with caution in a controlled laboratory environment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Our aim is to furnish you with the necessary knowledge to operate safely and effectively, ensuring both personal and environmental protection.
Hazard Analysis of Structural Moieties
This compound is a molecule that combines a thiophene ring with an isonicotinonitrile (a pyridine ring with a nitrile group) structure. To ascertain the potential hazards, we must consider the toxicological profiles of these individual components.
-
Thiophene Moiety: Thiophene and its derivatives are known to be flammable and can cause skin and eye irritation.[1][2][3][4] Inhalation may lead to respiratory tract irritation.[4] It is also crucial to prevent contact with oxidizing agents.[2]
-
Isonicotinonitrile Moiety: Isonicotinonitrile, also known as 4-cyanopyridine, is classified as harmful if swallowed, inhaled, or in contact with skin.[5][6][7][8] It is a known eye irritant.[7][8]
-
Nitrile Group (-CN): Organic nitriles are toxic and can be metabolized to release cyanide in the body, although they are generally less toxic than inorganic cyanide salts.[9] They can also release toxic fumes of hydrogen cyanide when heated or in contact with strong acids.[9]
Based on this analysis, this compound should be treated as a hazardous compound with the potential for skin, eye, and respiratory irritation, as well as systemic toxicity if ingested, inhaled, or absorbed through the skin.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | Required if not handled in a fume hood |
| Running reactions and transfers | Chemical safety goggles and face shield | Nitrile gloves (double-gloving recommended) | Laboratory coat | Work in a certified chemical fume hood |
| Purification (e.g., chromatography) | Chemical safety goggles and face shield | Nitrile gloves (double-gloving recommended) | Laboratory coat | Work in a certified chemical fume hood |
| Handling of dry powder | Chemical safety goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | Use of a certified chemical fume hood is mandatory. A respirator with a P100 filter may be necessary for large quantities. |
-
Eye and Face Protection: The potential for eye irritation from both thiophene and isonicotinonitrile moieties necessitates the use of chemical safety goggles at all times.[3][7][10] A face shield should be used in conjunction with goggles when there is a risk of splashes, such as during transfers of solutions or when working with larger quantities.
-
Hand Protection: Nitrile gloves are recommended due to their general resistance to a wide range of chemicals.[9] However, it is important to note that cyanopyridine and its derivatives may penetrate rubber and plastic.[11] Therefore, it is crucial to:
-
Double-glove: This provides an additional layer of protection.
-
Change gloves frequently: Immediately replace gloves if they become contaminated.
-
Inspect gloves before use: Check for any signs of degradation or punctures.
-
-
Body Protection: A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing. Ensure the lab coat is fully buttoned.
-
Respiratory Protection: Due to the inhalation hazard associated with isonicotinonitrile and the potential for aerosolization of the powder, all work should be conducted in a certified chemical fume hood.[5][6] If a fume hood is not available or for large-scale operations, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]
Procedural Guidance: Donning, Doffing, and Disposal of PPE
Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.
-
Segregation: All disposable PPE contaminated with this compound, including gloves, disposable lab coats, and bench paper, must be segregated from regular laboratory waste.
-
Waste Container: Place all contaminated items in a clearly labeled, sealed, and puncture-resistant hazardous waste container. The label should include "Hazardous Waste" and the chemical name.
-
Consult EHS: Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of chemical waste. Do not dispose of this material down the drain or in regular trash.[2]
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[2][4] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
Conclusion: A Culture of Safety
Handling novel or uncharacterized compounds like this compound demands a heightened sense of caution and a proactive approach to safety. By understanding the potential hazards based on its chemical structure and adhering to the stringent PPE protocols outlined in this guide, you can significantly mitigate the risks associated with your research. Always prioritize safety and consult with your institution's EHS department to ensure compliance with all safety regulations.
References
- 1. echemi.com [echemi.com]
- 2. nj.gov [nj.gov]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Isonicotinonitrile [chembk.com]
- 6. chemdmart.com [chemdmart.com]
- 7. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 10. 2-(2'-Thienyl)pyridine | C9H7NS | CID 76832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chempanda.com [chempanda.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
